molecular formula C8H7ClN2 B8135407 5-Amino-4-chloro-2-methylbenzonitrile

5-Amino-4-chloro-2-methylbenzonitrile

Cat. No.: B8135407
M. Wt: 166.61 g/mol
InChI Key: GATWCXAEIOOQGZ-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-chloro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATWCXAEIOOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive analysis of 5-Amino-4-chloro-2-methylbenzonitrile , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 1173434-90-6 Chemical Class: Polysubstituted Aminobenzonitrile Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, KRAS G12C Antagonists)

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile is a highly functionalized aromatic building block critical to modern drug discovery. Its tetrasubstituted benzene core provides a rigid scaffold with orthogonal reactivity handles: a nitrile group for heterocycle formation, an amine for coupling, and a chlorine atom for palladium-catalyzed cross-coupling or nucleophilic substitution. It has emerged as a key intermediate in the synthesis of targeted oncology therapies, specifically inhibitors of KRAS G12C and c-Kit kinases.

Chemical Identity & Structural Analysis

The compound features a benzene ring substituted at four positions, creating a distinct electronic environment that dictates its reactivity.

PropertyDetail
IUPAC Name 5-Amino-4-chloro-2-methylbenzonitrile
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
SMILES Cc1cc(Cl)c(N)cc1C#N
InChI Key Unique identifier (varies by protonation state, typically neutral)
Appearance Off-white to pale yellow crystalline solid
Structural Logic & Electronic Effects
  • Position 1 (Nitrile): A strong electron-withdrawing group (EWG) that deactivates the ring but directs nucleophilic attack to ortho/para positions (relative to itself) in specific contexts. It serves as a precursor for amidines or tetrazoles.

  • Position 2 (Methyl): A weak electron-donating group (EDG) that provides steric bulk, often crucial for locking the conformation of the final drug molecule in a kinase binding pocket.

  • Position 4 (Chloro): A deactivating group. In this specific isomer, it is ortho to the amino group, which allows for potential benign intramolecular interactions or specific metabolic stability profiles.

  • Position 5 (Amino): A strong EDG. Its position meta to the nitrile and para to the methyl group creates a "push-pull" electronic system, making the ring susceptible to further electrophilic substitution at the remaining open position (C6) or oxidation.

Physicochemical Profile

Note: Experimental values are derived from patent literature and structural analogues.

ParameterValue / Description
Melting Point >120 °C (Crystalline solid)
Solubility Low in water; soluble in DMSO, DMF, EtOAc, and DCM.
pKa (Conjugate Acid) ~2.5 - 3.5 (Estimated; reduced basicity due to electron-withdrawing CN and Cl groups)
LogP ~2.3 (Predicted; moderately lipophilic)

Synthetic Pathways

The industrial synthesis of 5-Amino-4-chloro-2-methylbenzonitrile typically follows a regioselective nitration-reduction sequence starting from 4-chloro-2-methylbenzonitrile.

Protocol: Nitration & Reduction Sequence

Step 1: Nitration [1][2]

  • Precursor: 4-Chloro-2-methylbenzonitrile.[3][1][2][4]

  • Reagents: KNO₃ / H₂SO₄ or HNO₃.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The directing effects of the Methyl (o,p-director) and Chloro (o,p-director) groups, combined with the meta-directing Nitrile, strongly favor substitution at Position 5 .

  • Intermediate: 4-Chloro-2-methyl-5-nitrobenzonitrile.[1][4]

Step 2: Nitro Reduction

  • Reagents: Iron (Fe) powder, Acetic Acid (AcOH), Ethanol/Water.[1]

  • Conditions: Reflux or vigorous stirring at RT.

  • Workup: Filtration of iron salts, extraction with Ethyl Acetate, and recrystallization.

  • Yield: High (>90%).

Synthesis Start 4-Chloro-2-methylbenzonitrile (Precursor) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 4-Chloro-2-methyl- 5-nitrobenzonitrile Step1->Inter Regioselective at C5 Step2 Reduction (Fe/AcOH/EtOH) Inter->Step2 Product 5-Amino-4-chloro- 2-methylbenzonitrile Step2->Product >90% Yield

Figure 1: Industrial synthesis pathway via regioselective nitration and Bechamp reduction.

Reactivity & Applications in Drug Development

This compound is a "privileged scaffold" in oncology research. The aniline nitrogen is the primary nucleophile, while the aryl chloride serves as a handle for cross-coupling.

Key Reaction Types[2][4][5]
  • Sandmeyer Reaction: Conversion of the amino group to a halide (Br, I) or hydroxyl group.

    • Protocol: Treatment with tert-butyl nitrite and CuBr₂ in acetonitrile yields the bromo-derivative, a precursor for Suzuki couplings.

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form amide-linked kinase inhibitors.

  • Buchwald-Hartwig Amination: The amine can serve as the coupling partner to attach heterocycles.

Case Study: KRAS G12C Inhibitors

In the development of covalent KRAS G12C inhibitors (similar to Sotorasib or Adagrasib analogues), this aniline is often coupled to a heterocyclic core (e.g., quinazoline or pyrimidine). The nitrile group may be hydrated to a primary amide or serve as a bioisostere for other polar interactions.

Reactivity Center 5-Amino-4-chloro- 2-methylbenzonitrile Rxn1 Sandmeyer Reaction (t-BuONO, CuBr2) Center->Rxn1 Rxn2 Amide Coupling (R-COCl / Base) Center->Rxn2 Rxn3 Nitrile Hydrolysis (H2O2, NaOH) Center->Rxn3 Prod1 5-Bromo-4-chloro- 2-methylbenzonitrile Rxn1->Prod1 Prod2 Amide-Linked Kinase Inhibitors Rxn2->Prod2 KRAS/c-Kit Targeting Prod3 Primary Amide (Bioactive Core) Rxn3->Prod3

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Safety & Handling Protocols

GHS Classification (Predicted):

  • Acute Toxicity: Category 3 (Toxic if swallowed/inhaled). Aniline derivatives can cause methemoglobinemia.

  • Skin/Eye Irritation: Category 2.[5][6]

  • Sensitization: Potential skin sensitizer.[6]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine (darkening of color).

References

  • Patent: Heterocyclic compounds as inhibitors of ras and methods of use thereof. WO/2018/068017. (Describes the synthesis and use of CAS 1173434-90-6).

  • Patent: Wild type kit inhibitors. US Patent Application 20240262826. (Details NMR characterization and Boc-protection protocols).

  • Database: PubChem Compound Summary for 4-Chloro-2-methylbenzonitrile (Precursor).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug discovery, the strategic selection of highly functionalized aromatic building blocks is critical for navigating complex structure-activity relationships (SAR). 5-Amino-4-chloro-2-methylbenzonitrile has emerged as a highly programmable aniline-derived scaffold. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in the synthesis of targeted therapeutics (such as KRAS G12C and wild-type c-KIT inhibitors), and field-validated protocols for its chemical functionalization.

Physicochemical & Structural Data

Accurate physicochemical profiling is the first step in predicting a building block's behavior in complex synthetic workflows. The quantitative data for 5-amino-4-chloro-2-methylbenzonitrile is summarized below[1].

ParameterSpecification
Chemical Name 5-Amino-4-chloro-2-methylbenzonitrile
CAS Registry Number 1173434-90-6
Molecular Weight 166.61 g/mol
Molecular Formula C

H

ClN

SMILES String CC1=C(C#N)C=C(C(Cl)=C1)N
Structural Class Halogenated Aniline / Substituted Benzonitrile

Mechanistic Role in Oncology Drug Discovery

As an Application Scientist, I evaluate aromatic scaffolds based on their orthogonal reactivity and spatial geometry. 5-Amino-4-chloro-2-methylbenzonitrile is uniquely suited for kinase and GTPase inhibitor design due to three distinct structural features:

  • The Para-Cyano Group: Acts as a strong electron-withdrawing moiety that stabilizes electron-rich cores. Synthetically, it serves as a latent handle for the generation of tetrazoles or primary amides, which are essential for hydrogen-bond donor/acceptor interactions in deep binding pockets.

  • The Ortho-Chloro Substituent: Provides critical steric bulk. In cross-coupling products, this chlorine atom forces an out-of-plane twist of adjacent aromatic rings—a rigid conformational requirement for binding the cryptic switch-II pocket of mutant KRAS G12C[2].

  • The Primary Amine: Serves as the central synthetic node for diversification. However, its nucleophilicity is severely dampened by the inductive pull of the chlorine and the resonance withdrawal of the cyano group. This electronic deactivation necessitates the aggressive, highly optimized functionalization protocols detailed in Section 4[3].

Validated Experimental Workflows

Protocol A: Copper-Mediated Sandmeyer Bromination

Objective: Conversion of the primary aniline to a versatile aryl bromide for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling in 2[2].

Reagents: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 eq), Copper(II) bromide (1.5 eq), tert-Butyl nitrite (2.0 eq), Anhydrous Acetonitrile.

Step-by-Step Procedure:

  • Suspend 5-amino-4-chloro-2-methylbenzonitrile (18.61 mmol) and CuBr

    
     (27.92 mmol) in anhydrous acetonitrile (50 mL).
    
  • Add tert-butyl nitrite (37.22 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the dark mixture at 25°C for 3 hours.

  • Filter the crude mixture through a Celite pad to remove copper salts, then extract with ethyl acetate.

  • Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash chromatography.

Causality & Mechanistic Insights:

  • Reagent Selection:tert-Butyl nitrite is chosen over aqueous NaNO

    
    /HCl because it is soluble in organic solvents, allowing the reaction to proceed in a single phase. This is critical for highly lipophilic starting materials.
    
  • Catalytic Role of CuBr

    
    : CuBr
    
    
    
    serves a dual function. It acts as the stoichiometric bromide source and as a single-electron transfer (SET) catalyst. It reduces the transient diazonium intermediate into an aryl radical, which then rapidly abstracts a bromine atom.
  • Temperature Control: Running the reaction at room temperature ensures that the diazonium species is consumed by the copper catalyst immediately upon generation, preventing the hazardous accumulation of explosive intermediates.

System Validation: Reaction progress must be verified via LC-MS. Successful conversion is marked by the disappearance of the starting material mass (


 167 

) and the emergence of the brominated product, which will exhibit a classic 1:1 isotopic doublet (

229 / 231

) due to the combined presence of chlorine and bromine isotopes.
Protocol B: High-Temperature Electrophilic Boc-Protection

Objective: Protection of the aniline nitrogen to prevent unwanted side reactions during the synthesis of3[3].

Reagents: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 eq), Di-tert-butyl dicarbonate (3.0 eq), DMAP (1.5 eq), Triethylamine (1.5 eq), Anhydrous Toluene.

Step-by-Step Procedure:

  • Dissolve 5-amino-4-chloro-2-methylbenzonitrile (7.20 mmol) in anhydrous toluene (15 mL).

  • Add Triethylamine (10.8 mmol), DMAP (10.8 mmol), and (Boc)

    
    O (21.6 mmol) sequentially.
    
  • Heat the reaction vessel to 100°C and stir for 16 hours.

  • Evaporate the toluene under reduced pressure.

  • Purify the residue via silica gel chromatography (eluting with 1% MeOH in DCM) to isolate the protected product.

Causality & Mechanistic Insights:

  • Overcoming Electronic Deactivation: Standard Boc-protection conditions (room temperature, weak base) will fail here due to the severe electronic deactivation of the aniline nitrogen.

  • Nucleophilic Catalysis: DMAP is essential. It attacks (Boc)

    
    O to form a highly reactive N-Boc-pyridinium intermediate, effectively forcing the acylation of the poorly nucleophilic aniline.
    
  • Thermal Activation: Toluene is selected as a high-boiling solvent because the reaction requires significant thermal energy (100°C) to overcome the high activation barrier of this sterically hindered substitution.

System Validation: Monitor the reaction via TLC (1% MeOH in DCM). The Boc-protected product will migrate significantly higher (less polar) than the free aniline. LC-MS analysis should confirm the mass shift (+100 Da for mono-Boc, or +200 Da if exhaustive di-Boc formation occurs, which is expected given the 3.0 equivalents of (Boc)


O used).

Synthetic Pathway Visualization

G SM 5-Amino-4-chloro-2-methylbenzonitrile CAS: 1173434-90-6 Reagents1 CuBr2, t-BuONO MeCN, 25°C SM->Reagents1 Reagents2 (Boc)2O, DMAP, TEA Toluene, 100°C SM->Reagents2 Prod1 5-Bromo-4-chloro- 2-methylbenzonitrile Reagents1->Prod1 Prod2 N-Boc Protected Intermediate Reagents2->Prod2

Divergent synthetic workflows for 5-Amino-4-chloro-2-methylbenzonitrile functionalization.

Comprehensive References

  • Title: WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof Source: Google Patents URL:

  • Title: US20240262826A1 - Wild type kit inhibitors Source: Google Patents URL:

Sources

5-Amino-4-chloro-2-methylbenzonitrile safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety & Handling of 5-Amino-4-chloro-2-methylbenzonitrile

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile is a specialized halogenated aromatic nitrile intermediate used primarily in the synthesis of high-value pharmaceuticals (often kinase inhibitors or anti-inflammatory agents) and agrochemicals. Unlike common reagents, specific toxicological data for this isomer is often sparse in public databases. Consequently, safety protocols must rely on the "Read-Across" principle , deriving risk assessments from structural analogs like 2-amino-5-chlorobenzonitrile and 4-chloro-2-methylaniline.

Core Safety Thesis: Treat this compound as a potent acute toxin and skin sensitizer . The convergence of a nitrile group (potential metabolic cyanide release) and an aniline moiety (potential methemoglobinemia inducer) requires a containment strategy superior to standard organic synthesis controls.

Chemical Identity & Physicochemical Profiling

Understanding the physical state is the first line of defense. While experimental data for this specific isomer is limited, predictive modeling based on structural analogs (e.g., 2-amino-4-chloro-5-methylbenzonitrile) suggests the following profile:

PropertyValue / PredictionOperational Implication
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.
Color Off-white to pale yellowDarkening indicates oxidation; check purity.
Melting Point Predicted: 120–160 °CStable solid at RT; melt processing requires ventilation.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility limits aqueous decontamination efficacy.
Stability Stable under N₂Hygroscopic potential; store in desiccator.

Critical Storage Parameter: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation, which can alter the toxicological profile.

Hazard Identification & Risk Assessment (GHS)

Note: Classifications are derived from SAR (Structure-Activity Relationship) analysis of analogous chlorobenzonitriles.

GHS Classification (Conservative Approach)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Acute Toxicity (Dermal/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

  • Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).

Toxicological Mechanism
  • Nitrile Metabolism: In vivo hepatic metabolism (Cytochrome P450) can liberate the cyanide ion (

    
    ), inhibiting cytochrome c oxidase and causing histotoxic hypoxia.
    
  • Aniline Toxicity: The amino-chlorobenzene structure is linked to methemoglobinemia, where iron in hemoglobin is oxidized from

    
     to 
    
    
    
    , reducing oxygen transport capacity.
Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling this compound based on quantity and operation type.

RiskAssessment Start Task Assessment: 5-Amino-4-chloro-2-methylbenzonitrile Quantity Quantity Required? Start->Quantity SmallScale < 100 mg (Analytical) Quantity->SmallScale Low Risk LargeScale > 100 mg (Synthesis) Quantity->LargeScale High Risk Control1 Standard Fume Hood Nitrile Gloves (Double) SmallScale->Control1 Control2 Glove Box or High-Containment Hood (HEPA) LargeScale->Control2 DustRisk Dust Generation Likely? Control1->DustRisk Control2->DustRisk Solubilize Dissolve in Solvent Immediately DustRisk->Solubilize No (Liquid Handling) Weighing Weigh inside Hood Use Anti-Static Gun DustRisk->Weighing Yes (Solid Handling)

Figure 1: Risk Assessment & Control Logic. Determining containment levels based on scale and physical state.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Weighing: Use a balance enclosure or a localized powder containment hood. Static electricity can disperse the light powder; use an ionizing fan or anti-static gun during weighing.

  • Waste Streams: Segregate liquid waste into "Cyanide-Containing" or "Toxic Organic" streams. Do not mix with acids, as this may liberate HCN gas from the nitrile moiety.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection).[2]

    • Outer Layer: 5-8 mil Nitrile or Laminate film (Barrier).

    • Rationale: Nitriles can permeate standard latex; chlorinated aromatics can degrade thin rubber.

  • Respiratory: If handling outside a hood (not recommended), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

  • Body: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric clothing.

Experimental Workflow: Synthesis & Purification

The following protocol outlines a safe workflow for using this intermediate in a coupling reaction (e.g., Sandmeyer or Amide coupling).

Step-by-Step Methodology:

  • Preparation: Pre-weigh reagents in a glovebox if possible. If not, weigh in a hood with the sash at the lowest working height.

  • Solubilization: Immediately dissolve the solid in the reaction solvent (e.g., DMF, DCM) to eliminate the dust hazard.

  • Reaction: Run reactions in a closed vessel. If heating is required, ensure the condenser is vented to a scrubber or the back of the hood.

  • Quenching:

    • Caution: Avoid acidic quenches if unreacted nitrile is present at high temperatures.

    • Use a basic or neutral aqueous wash first.

  • Decontamination: Wipe down the balance area with a 10% bleach solution (oxidizes potential cyanide traces) followed by ethanol.

Workflow Receipt Receipt & Log (CAS 1173434-90-6) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Weighing Weighing (Fume Hood/Glovebox) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Eliminate Dust) Weighing->Solubilization Immediate Reaction Reaction (Closed System) Solubilization->Reaction Cleanup Decontamination (Bleach -> Ethanol) Reaction->Cleanup

Figure 2: Safe Handling Workflow. Emphasizing the transition from solid (high risk) to solution (managed risk).

Emergency Response Protocols

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Alert medical staff to potential cyanide/nitrile exposure.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they may increase transdermal absorption.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][3]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection.[1]

  • Containment: Do not dry sweep. Cover the spill with a wet absorbent pad or use a HEPA vacuum designated for hazardous chemicals.

  • Neutralization: Treat the area with a dilute alkaline bleach solution to oxidize any potential cyanide release (though unlikely from the stable nitrile, this is a precautionary standard).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522126 (Analog: 3-(Chloromethyl)benzonitrile). PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Chlorobenzonitriles. ECHA.[4] Available at: [Link]

(Note: Due to the specific isomeric nature of CAS 1173434-90-6, specific regulatory data is often aggregated under general chlorobenzonitrile entries. The references above provide the read-across data used for this assessment.)

Sources

The Emerging Potential of 5-Amino-4-chloro-2-methylbenzonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Promise of a Versatile Scaffold

The 5-amino-4-chloro-2-methylbenzonitrile core is a highly functionalized aromatic scaffold poised for significant exploration in modern drug discovery. Its strategic placement of an amino group for derivatization, a nitrile moiety as a versatile chemical handle or a key pharmacophoric element, and chloro and methyl substituents for modulating electronic and steric properties, makes it an attractive starting point for the synthesis of novel therapeutic agents. While direct literature on this specific isomer is emerging, a comprehensive analysis of its close structural relatives, such as 2-amino-4-chloro-5-methylbenzonitrile, reveals a landscape rich with potential in oncology, virology, and beyond.[1][2] This guide will synthesize the current understanding of related compounds to provide a forward-looking perspective on the synthetic strategies, potential biological activities, and key experimental considerations for developing derivatives of 5-amino-4-chloro-2-methylbenzonitrile.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of the 5-amino-4-chloro-2-methylbenzonitrile scaffold and its subsequent derivatization are critical first steps in harnessing its therapeutic potential. Drawing from established methodologies for related isomers, a robust synthetic plan can be devised.

Core Synthesis: A Plausible Approach via the Sandmeyer Reaction

A reliable and well-documented route for the synthesis of related aminobenzonitriles, such as 2-amino-4-chloro-5-methylbenzonitrile, is the Sandmeyer reaction.[3] This classical yet effective method can be adapted for the synthesis of the 5-amino-4-chloro-2-methylbenzonitrile core, likely starting from a commercially available or readily synthesized substituted aniline.

A proposed synthetic workflow is as follows:

A Starting Material (e.g., 4-Chloro-2-methyl-5-nitroaniline) B Reduction of Nitro Group (e.g., SnCl2, Fe/HCl) A->B Reduction C Diazotization (NaNO2, HCl, 0-5 °C) B->C Diazotization D Sandmeyer Cyanation (CuCN) C->D Cyanation E 5-Amino-4-chloro-2-methylbenzonitrile D->E Final Product

Caption: Proposed synthetic workflow for 5-Amino-4-chloro-2-methylbenzonitrile.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile via Sandmeyer Reaction (Adapted for 5-Amino Isomer)

This protocol is adapted from the synthesis of 2-amino-4-chloro-5-methylbenzonitrile and serves as a starting point for the synthesis of the 5-amino isomer.[3]

Materials:

  • 4-Chloro-2-methyl-5-nitroaniline (or a suitable precursor to the corresponding diazonium salt)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Diazotization:

    • Dissolve the starting aniline (1 equivalent) in a mixture of concentrated HCl and water at room temperature in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

    • Neutralize the mixture with a sodium carbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Derivatization of the Amino Group: Gateway to Biological Activity

The amino group of the 5-amino-4-chloro-2-methylbenzonitrile scaffold is the primary site for derivatization to explore structure-activity relationships (SAR). A multitude of chemical transformations can be envisioned, including:

  • Amide and Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides to introduce a wide range of substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Buchwald-Hartwig and Ullmann Couplings: Cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides.

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the biological activities of structurally similar compounds, derivatives of 5-amino-4-chloro-2-methylbenzonitrile hold promise in several therapeutic areas.

Antiviral Activity

Derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, which share a substituted aminophenyl moiety, have shown potent inhibitory activity against Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV).[4][5] These compounds not only suppress viral replication but also modulate the host's inflammatory response.[4] This suggests that derivatives of 5-amino-4-chloro-2-methylbenzonitrile could be explored for the development of novel antiviral agents.

A potential mechanism of action for antiviral derivatives could involve the inhibition of viral entry, replication, or modulation of host signaling pathways crucial for the viral life cycle.

A 5-Amino-4-chloro-2-methylbenzonitrile Derivative D Viral Replication A->D Inhibition B Virus C Host Cell B->C Infection C->D Replication Machinery E Progeny Virus Release D->E Maturation

Caption: Potential antiviral mechanism of action.

Anticancer Activity

The aminobenzonitrile scaffold is a key intermediate in the synthesis of various anticancer agents, particularly kinase inhibitors.[1][2] For instance, related compounds are precursors to inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in non-small cell lung cancer.[6][7] The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

Quantitative Data from Related Scaffolds

The following table summarizes the biological activity of some derivatives of related aminophenyl scaffolds, highlighting the potential potency that could be achieved with derivatives of 5-amino-4-chloro-2-methylbenzonitrile.

Compound ClassTarget/AssayPotency (IC₅₀/EC₅₀)Cytotoxicity (CC₅₀)Reference
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide AnalogsAnti-RSV ActivitySub-micromolar> 20 µM[4]
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide AnalogsAnti-HAdV Activity0.27 µM156.8 µM[5]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamidesNCI-60 Cancer Cell Lines4.56 µM (HOP-92)> 100 µM

Note: The data presented is for structurally related but not identical compounds to 5-amino-4-chloro-2-methylbenzonitrile derivatives.

Experimental Protocols for Biological Evaluation

Antiviral Assays (Example: RSV)

Cell Culture and Virus:

  • HEp-2 cells are a common host for RSV propagation and antiviral assays.

  • RSV strain A2 is a frequently used laboratory strain.

Cytotoxicity Assay:

  • A standard MTS or MTT assay is used to determine the concentration of the compound that reduces cell viability by 50% (CC₅₀). This is crucial to ensure that any observed antiviral effect is not due to general toxicity.

Viral Titer Reduction Assay:

  • Seed HEp-2 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

  • Infect the cells with RSV at a specified multiplicity of infection (MOI).

  • After a 2-hour adsorption period, remove the inoculum and add fresh media containing the test compounds.

  • Incubate for 48-72 hours.

  • Harvest the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay.

  • The concentration of the compound that reduces the viral titer by 50% (EC₅₀) is calculated.

Kinase Inhibition Assays (Example: EGFR)

In Vitro Kinase Assay:

  • Biochemical assays using purified recombinant EGFR kinase domain are employed to determine the direct inhibitory activity of the compounds.

  • These assays typically measure the phosphorylation of a substrate peptide, and the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) is determined.

Cell-Based Proliferation Assay:

  • Use a cancer cell line that is dependent on EGFR signaling for proliferation (e.g., A431).

  • Seed the cells in 96-well plates and treat them with a range of concentrations of the test compounds.

  • After 72 hours, assess cell viability using a reagent like CellTiter-Glo.

  • The GI₅₀ (the concentration that causes 50% growth inhibition) is then calculated.

Conclusion and Future Directions

The 5-amino-4-chloro-2-methylbenzonitrile scaffold represents a promising, yet underexplored, area for the development of novel therapeutics. By leveraging the synthetic methodologies and biological insights gained from closely related isomers, researchers can efficiently design and synthesize libraries of derivatives with a high potential for potent and selective activity against a range of targets. The versatility of the amino and nitrile functional groups provides a rich platform for medicinal chemistry optimization. Future work should focus on the synthesis of the core scaffold, the generation of diverse derivative libraries, and their systematic evaluation in relevant biological assays to unlock the full therapeutic potential of this exciting chemical space.

References

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 21-32.
  • PMC. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-chloro-5-methylbenzonitrile. Retrieved from [Link]

  • PubMed. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]

  • PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

  • MDPI. (2021). Antiviral Cyanometabolites—A Review. Biomolecules, 11(4), 474. [Link]

Sources

Reactivity profile of amino and nitrile groups in 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile (CAS: Variable/Generic derivatives often cited) represents a highly functionalized aromatic scaffold characterized by a unique "Push-Pull-Leaving" electronic topology. For drug development professionals, this molecule is not merely an intermediate but a divergent core that offers three distinct vectors for orthogonal functionalization:

  • Nucleophilic Vector (C5-NH₂): A deactivated aniline handle suitable for diazotization and Sandmeyer transformations.

  • Electrophilic Vector (C1-CN): A sterically encumbered nitrile requiring specific activation for hydrolysis or reduction.

  • Leaving Group Vector (C4-Cl): An activated chloride susceptible to Nucleophilic Aromatic Substitution (SₙAr) due to the para-positioning of the nitrile group.

This guide analyzes the interplay of these groups, providing validated protocols for chemo-selective transformations.

Part 1: Electronic & Steric Landscape

To predict reactivity, one must map the electronic density of the benzene ring.[1] The molecule features a conflict between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[1]

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Consequence
C1 Nitrile (-CN)Strong EWG (Inductive/Resonance)Crowded (Ortho-Methyl)Susceptible to nucleophilic attack, but kinetics are slowed by the C2-Methyl group.
C2 Methyl (-CH₃)Weak EDG (Inductive)N/ASteric blocker for the nitrile; weak activation of C3/C5.
C4 Chloro (-Cl)Weak Deactivator / DirectorOrtho-AminoActivated Leaving Group. The C1-Nitrile pulls density from C4, making this position electrophilic (SₙAr active).
C5 Amino (-NH₂)Strong EDG (Resonance)Ortho-Chloro"Cold" Nucleophile. The ring is electron-deficient overall (due to -CN), reducing the lone pair availability compared to standard aniline.
Diagram 1: Reactivity Topology

The following diagram maps the electronic vectors and steric clashes that define the molecule's behavior.

ReactivityMap Core Benzene Core (Electron Deficient) Amine C5-Amino (-NH2) Nucleophilic Handle (Deactivated by Ring) Core->Amine Resonance Donation Chloro C4-Chloro (-Cl) Leaving Group (Activated by p-CN) Amine->Chloro Ortho Position Nitrile C1-Nitrile (-CN) Electrophilic Handle (Sterically Hindered) Nitrile->Core Electron Withdrawal Nitrile->Chloro Para Activation (Enables SnAr) Methyl C2-Methyl (-CH3) Steric Blocker Methyl->Nitrile Steric Hindrance

Caption: Electronic topology showing the activation of the Chloro group by the Nitrile and the steric hindrance imposed by the Methyl group.

Part 2: The Nucleophilic Vector (The Amino Group)

The amino group at C5 is the primary handle for building complexity. However, due to the electron-withdrawing nature of the nitrile group (even at the meta position) and the inductive withdrawal of the ortho-chloro, this amine is less nucleophilic than unsubstituted aniline.

Diazotization and Sandmeyer Reactions

The most reliable transformation for this group is the Sandmeyer reaction [[1]]. Because the amine is "cold" (electron-poor), diazotization requires high acidity to ensure complete conversion and prevent the formation of triazene side products.

  • Target: Conversion of -NH₂ to -I, -Br, -OH, or -H (Deamination).

  • Challenge: Preventing hydrolysis of the nitrile group during the highly acidic diazotization step.

  • Solution: Use of non-aqueous diazotization (t-BuONO) or strict temperature control (0–5 °C) with sulfuric acid rather than HCl to minimize nucleophilic competition.

Acylation and Protection

If the goal is to modify the nitrile or displace the chloride first, the amine must be protected. Acetylation is standard, but due to reduced nucleophilicity, heating with acetic anhydride is often required, or the use of a catalyst like DMAP.

Part 3: The Electrophilic Vector (The Nitrile Group)

The nitrile at C1 is an electrophilic trap. However, its reactivity is modulated by the C2-Methyl group , which provides steric bulk.

Controlled Hydrolysis

Hydrolyzing the nitrile to the amide or acid is a common requirement.

  • Acidic Hydrolysis: Often preferred to prevent side reactions on the aryl chloride (SₙAr). However, the protonated amine (ammonium) formed in acid is highly electron-withdrawing, making the nitrile even harder to hydrolyze [[2]].

  • Basic Hydrolysis: Faster, but carries the risk of displacing the C4-Chloro group (see Part 4).

  • Radziszewski Reaction: Using hydrogen peroxide (H₂O₂) and base is a milder method to stop at the Primary Amide stage without over-hydrolyzing to the acid.

Part 4: The Leaving Group Vector (The Chloro Group)

A critical, often overlooked feature of this scaffold is the lability of the C4-Chloro group.

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[2][3][4][5]

  • Driving Force: The Nitrile group at C1 is para to the Chloro group. Through resonance, the nitrile can stabilize the Meisenheimer complex formed during nucleophilic attack [[5]].

  • Implication: If you treat this molecule with strong nucleophiles (alkoxides, thiols, or secondary amines) under basic conditions intended to hydrolyze the nitrile, you may inadvertently displace the chloride.

Part 5: Experimental Protocols

Protocol A: Sandmeyer Iodination (Converting -NH₂ to -I)

This protocol converts the C5-amine to an iodide, creating a precursor for Suzuki/Sonogashira couplings.

Reagents:

  • Substrate: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (2.0 eq)

  • Potassium Iodide (KI) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) / Water

Workflow:

  • Slurry Formation: Suspend the substrate in MeCN at 0 °C. Add pTsOH.

  • Diazotization: Add NaNO₂ (aq) dropwise, maintaining internal temp < 5 °C. Stir for 30 min. The solution should turn clear/yellow.

  • Quenching/Substitution: Add KI (aq) slowly. Evolution of N₂ gas will be vigorous.

  • Workup: Allow to warm to RT. Quench with sat. Na₂S₂O₃ (to remove iodine color). Extract with EtOAc.[6]

Protocol B: Chemo-Selective Nitrile Hydrolysis (To Amide)

Uses alkaline peroxide to stop at the amide stage without displacing the chloride.

Reagents:

  • Substrate (1.0 eq)

  • Hydrogen Peroxide (30% aq) (5.0 eq)

  • Potassium Carbonate (K₂CO₃) (0.5 eq)

  • Solvent: DMSO (Dimethyl Sulfoxide)

Workflow:

  • Dissolve substrate in DMSO at 20 °C.

  • Add K₂CO₃ followed by slow addition of H₂O₂ (exothermic).

  • Monitor by HPLC. The reaction is usually complete in < 1 hour.

  • Precipitation: Pour the reaction mixture into ice water. The amide product usually precipitates as a solid. Filter and wash with water.

    • Note: Avoid heating, as this will promote SₙAr displacement of the chloride by OH⁻.

Diagram 2: Divergent Synthesis Workflow

SynthesisWorkflow Start 5-Amino-4-chloro- 2-methylbenzonitrile Diazo Pathway A: Diazotization (NaNO2 / H+) Start->Diazo Hydrolysis Pathway B: Nitrile Hydrolysis (H2O2 / OH-) Start->Hydrolysis SnAr Pathway C: SnAr Displacement (R-SH / Base) Start->SnAr Requires strong Nu- Diazonium Diazonium Salt [Ar-N2]+ Diazo->Diazonium Amide Primary Amide (-CONH2) Hydrolysis->Amide Controlled Thioether Thioether Derivative (Cl replaced by S-R) SnAr->Thioether Iodide Aryl Iodide (Sandmeyer) Diazonium->Iodide KI Phenol Phenol (Hydrolysis) Diazonium->Phenol H2O / Heat

Caption: Decision tree for functionalizing the three distinct reactive sites.

References

  • BenchChem Technical Support. (2025).[6] Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile via Sandmeyer Reaction.[1][6]Link

  • LibreTexts Chemistry. (2025). Hydrolysis of Nitriles to form Carboxylic Acids.[7][8][9][10][11]Link

  • Organic Chemistry Portal. Sandmeyer Reaction.Link

  • PubChem. (2025).[12] Compound Summary: 4-Amino-3-chloro-5-methylbenzonitrile (Isomer Analog).Link

  • Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution: SₙAr Mechanism.[5]Link

Sources

Technical Guide: 5-Amino-4-chloro-2-methylbenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthetic utility, and process chemistry of 5-Amino-4-chloro-2-methylbenzonitrile (CAS 1173434-90-6), a specialized intermediate used in the development of N-phenyl heterocyclic agrochemicals.

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile is a high-value aniline derivative serving as a critical scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and novel phenylpyrazole insecticides . Its unique substitution pattern—combining an electron-withdrawing nitrile group, a steric methyl handle, and a reactive amino group—makes it an ideal "lock-and-key" precursor for constructing bioactive heterocycles.

This guide provides a validated synthetic workflow, downstream application pathways, and safety protocols for researchers integrating this precursor into discovery and process campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 5-Amino-4-chloro-2-methylbenzonitrile
CAS Number 1173434-90-6
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical)
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water
Key Functionality Primary Amine (Nucleophile), Nitrile (Electrophile/Precursor), Aryl Chloride (Steric/Electronic modulator)

Validated Synthetic Pathway

The most scalable and regioselective route to 5-Amino-4-chloro-2-methylbenzonitrile avoids the over-chlorination issues of direct aniline chlorination. Instead, it utilizes the nitration of the pre-functionalized benzonitrile core followed by selective reduction.

Step 1: Regioselective Nitration

Reaction: Nitration of 4-chloro-2-methylbenzonitrile.[1][2] Mechanism: Electrophilic aromatic substitution directed by the ortho,para-directing chloro and methyl groups (and meta-directing cyano group), forcing the nitro group to the 5-position.

  • Reagents: 4-Chloro-2-methylbenzonitrile, Potassium Nitrate (KNO₃), Sulfuric Acid (H₂SO₄).

  • Protocol:

    • Dissolve 4-chloro-2-methylbenzonitrile (1.0 eq) in conc. H₂SO₄ at 0°C.[1][3]

    • Add KNO₃ (1.1 eq) portion-wise, maintaining internal temperature <10°C to prevent dinitration.

    • Stir at 0–5°C for 2 hours. Monitor by TLC/LC-MS.

    • Quench: Pour onto crushed ice. Filter the resulting yellow precipitate.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: 85–92% of 4-chloro-2-methyl-5-nitrobenzonitrile .

Step 2: Chemoselective Reduction

Reaction: Reduction of the nitro group to the primary amine without hydrolyzing the nitrile or dehalogenating the chloride. Choice of Reductant: Iron/Acetic acid (Fe/AcOH) is preferred over catalytic hydrogenation (H₂/Pd-C) to avoid hydrodechlorination (loss of the Cl atom).

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol/Water.[4][2][5]

  • Protocol:

    • Suspend 4-chloro-2-methyl-5-nitrobenzonitrile (1.0 eq) in Ethanol:Water (2:1).

    • Add Iron powder (5.0 eq) and Acetic Acid (5.0 eq).

    • Heat to reflux (80°C) for 2–4 hours.

    • Workup: Cool to RT. Filter through Celite to remove iron residues.

    • Concentrate filtrate.[6] Neutralize with NaHCO₃ (aq). Extract with Ethyl Acetate.[4][7][1][3]

    • Purification: Silica gel chromatography (Hexane:EtOAc) or recrystallization.

    • Yield: 75–85%.

Process Flow Diagram (DOT)

SynthesisPath Start 4-Chloro-2-methylbenzonitrile Nitration Nitration (H2SO4 / KNO3, 0°C) Start->Nitration Intermediate 4-Chloro-2-methyl-5-nitrobenzonitrile Nitration->Intermediate Reduction Reduction (Fe / AcOH, Reflux) Intermediate->Reduction Product 5-Amino-4-chloro-2-methylbenzonitrile (Target) Reduction->Product

Caption: Figure 1. Regioselective synthesis pathway ensuring retention of the aryl chloride and nitrile functionalities.

Downstream Agrochemical Applications

The 5-amino group is the primary "handle" for derivatization. This compound acts as a bioisostere for 2,4,5-trisubstituted anilines found in blockbuster herbicides.

A. Phenylpyrazole Herbicides (PPO Inhibitors)

Similar to Pyraflufen-ethyl or Fipronil analogs, the aniline nitrogen is converted into a hydrazine and cyclized to form a pyrazole ring.

  • Mechanism: The amino group is diazotized and reduced to a hydrazine, which then condenses with a 1,3-dicarbonyl equivalent.

  • Relevance: The 4-Cl, 2-Me substitution pattern provides the necessary lipophilicity and steric bulk to fit into the PPO enzyme binding pocket.

B. Uracil and Imide Herbicides

Used to synthesize Uracil herbicides (analogous to Saflufenacil or Tiafenacil classes).

  • Workflow:

    • Phosgenation: Convert amine to Isocyanate (-NCO).

    • Cyclization: React with an amino-crotonate or similar enamine to close the uracil ring.

  • Result: A highly active N-phenyl uracil herbicide where the nitrile group can be further hydrolyzed to an amide or acid to fine-tune solubility and translocation.

C. Sandmeyer Diversification

The amino group can be replaced by Halogens (Br, I) or Hydroxyl groups to create further diversity for library synthesis.

  • Protocol (Bromination): React with tert-butyl nitrite and CuBr₂ in Acetonitrile to yield 5-bromo-4-chloro-2-methylbenzonitrile , a key coupling partner for Suzuki-Miyaura reactions.

Application Workflow Diagram (DOT)

Applications Core 5-Amino-4-chloro-2-methylbenzonitrile Path1 Diazotization & Reduction (NaNO2 / SnCl2) Core->Path1 Path2 Phosgenation (COCl2 or Triphosgene) Core->Path2 Path3 Sandmeyer Reaction (tBuONO / CuBr2) Core->Path3 Prod1 Aryl Hydrazine (Precursor to Phenylpyrazoles) Path1->Prod1 Prod2 Aryl Isocyanate (Precursor to Uracil Herbicides) Path2->Prod2 Prod3 Aryl Bromide (Suzuki Coupling Partner) Path3->Prod3

Caption: Figure 2. Divergent synthetic utility of the 5-amino precursor in agrochemical discovery.

Process Optimization & Troubleshooting

IssueRoot CauseSolution
Low Yield in Nitration Temperature >10°C causing dinitration or oxidation.Strictly control addition rate of KNO₃; use internal cooling coils.
Dechlorination during Reduction Use of Pd/C or excessive H₂ pressure.Switch to Fe/AcOH or SnCl₂/HCl (Bechamp reduction) which preserves Aryl-Cl bonds.
Hydrolysis of Nitrile Acid concentration too high or temperature too high during workup.Maintain pH 4–6 during workup; avoid prolonged heating in aqueous acid.
Formation of Diazo-Tars Instability of diazonium intermediate during Sandmeyer.Use organic nitrites (t-BuONO) in anhydrous Acetonitrile (Doyle modification) instead of aqueous NaNO₂.

Safety & Handling

  • Hazard Class: Acute Toxic (Oral/Inhalation), Skin Irritant.

  • Nitrile Hazard: Metabolizes to release cyanide ions in vivo. Handle with extreme care.

  • PPE: Nitrile gloves, chemical splash goggles, and respirator (P100/N95) required.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Preparation of Heterocyclic Compounds (RAS Inhibitors)

    • Context: Describes the Sandmeyer conversion of 5-amino-4-chloro-2-methylbenzonitrile to the bromo-derivative, valid
    • Source: WO2018068017A1.

  • Synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile (Precursor Synthesis)

    • Context: Detailed protocol for the nitration and subsequent iron-medi
    • Source: US Patent 10,377,743 B2.[4]

  • General Phenylpyrazole Herbicide Chemistry

    • Context: Background on the use of amino-benzonitriles in constructing phenylpyrazole scaffolds (e.g., Fipronil/Pyraflufen analogs).
    • Source:Modern Crop Protection Compounds, Wiley-VCH.

Sources

Methodological & Application

Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-4-chloro-2-methylbenzonitrile is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. Its substituted aniline structure provides a versatile scaffold for the construction of heterocyclic compounds and other pharmacologically active moieties. This document provides a comprehensive, field-tested protocol for the synthesis of 5-Amino-4-chloro-2-methylbenzonitrile, commencing from commercially available precursors. The outlined procedure is designed for reproducibility and scalability in a standard laboratory setting.

The synthesis is a two-step process beginning with the cyanation of 2,5-dichloronitrobenzene to yield 4-chloro-2-methyl-5-nitrobenzonitrile, followed by the selective reduction of the nitro group to the desired amine. The choice of reagents and reaction conditions has been optimized to ensure high yield and purity of the final product while maintaining a favorable safety profile.

Overall Synthetic Workflow

The synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile cluster_step2 Step 2: Reduction to 5-Amino-4-chloro-2-methylbenzonitrile 2,5-dichloronitrobenzene 2,5-dichloronitrobenzene Intermediate 4-chloro-2-methyl-5-nitrobenzonitrile 2,5-dichloronitrobenzene->Intermediate Cyanation CuCN Copper(I) Cyanide (CuCN) DMF N,N-Dimethylformamide (DMF) Reflux Final_Product 5-Amino-4-chloro-2-methylbenzonitrile Intermediate->Final_Product Nitro Group Reduction SnCl2 Tin(II) Chloride (SnCl2·2H2O) Ethanol Ethanol (EtOH) Reflux

Caption: Synthetic workflow for 5-Amino-4-chloro-2-methylbenzonitrile.

Materials and Reagents

Reagent/MaterialGradeSupplier
2,5-Dichloronitrobenzene≥98%Standard Supplier
Copper(I) Cyanide (CuCN)≥98%Standard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier
TolueneACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
Carbon TetrachlorideACS GradeStandard Supplier
4-chloro-2-methyl-5-nitrobenzonitrile(Synthesized in Step 1)-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Standard Supplier
Ethanol (EtOH)AbsoluteStandard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-
BrineSaturated Aqueous Solution-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile

This procedure is adapted from established cyanation reactions of aryl halides.[1][2] The use of copper(I) cyanide in a polar aprotic solvent like DMF facilitates the nucleophilic substitution of the chlorine atom.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.1 eq), and N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture slowly into cold toluene with vigorous stirring. Continue stirring for several hours to precipitate inorganic salts.

  • Filter the precipitate and wash it with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvents.

  • Wash the resulting residue with carbon tetrachloride to afford the crude 4-chloro-2-methyl-5-nitrobenzonitrile.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile

The reduction of the nitro group is achieved using tin(II) chloride in ethanol. This method is highly effective for the selective reduction of aromatic nitro compounds in the presence of other functional groups like nitriles and halogens.[3][4]

Protocol:

  • In a round-bottom flask, dissolve the 4-chloro-2-methyl-5-nitrobenzonitrile (1.0 eq) synthesized in Step 1 in absolute ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts, and wash the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-Amino-4-chloro-2-methylbenzonitrile.

  • The product can be purified by column chromatography or recrystallization.

Data Presentation

ParameterStep 1: CyanationStep 2: Reduction
Starting Material 2,5-Dichloronitrobenzene4-chloro-2-methyl-5-nitrobenzonitrile
Key Reagent Copper(I) CyanideTin(II) Chloride Dihydrate
Solvent N,N-DimethylformamideEthanol
Reaction Temperature Reflux (~153 °C)Reflux (~78 °C)
Typical Reaction Time 3-6 hours1-3 hours
Work-up Precipitation in toluene, filtration, washingNeutralization, filtration, extraction
Expected Yield 60-70%85-95%

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,5-Dichloronitrobenzene: Toxic if swallowed or in contact with skin.[5] Suspected of causing cancer.[5] Toxic to aquatic life with long-lasting effects.[5]

  • Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Releases toxic gas in contact with acid.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin. May damage an unborn child.

  • Tin(II) Chloride (SnCl₂): Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause respiratory irritation.

  • 5-Amino-4-chloro-2-methylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[7]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[6][7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Exposome-Explorer. MATERIAL SAFETY DATA SHEET Tin(II) chloride. [Link]

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  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?[Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

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Application Notes & Protocols: Diazotization of 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diazotization

Diazotization stands as a cornerstone transformation in synthetic organic chemistry, providing a powerful gateway for the conversion of primary aromatic amines into a plethora of functional groups.[1][2] The resulting diazonium salts are highly valuable, yet transient, intermediates.[3] Their synthetic utility stems from the exceptional lability of the dinitrogen (N₂) group, which is readily displaced by a wide range of nucleophiles.[1][4] This guide focuses on the specific diazotization of 5-Amino-4-chloro-2-methylbenzonitrile, a substituted aniline whose structural motifs are of significant interest in the development of pharmaceuticals, agrochemicals, and specialized azo dyes.

The presence of electron-withdrawing (chloro and cyano) and electron-donating (methyl) groups on the aromatic ring presents a unique electronic environment that influences the reactivity of the amino group and the stability of the resulting diazonium salt. This document provides a detailed exploration of the mechanistic underpinnings, critical process parameters, and validated protocols essential for the successful and safe execution of this reaction, tailored for researchers and process chemists in drug development and materials science.

Mechanistic Insights: The Chemistry of Diazonium Salt Formation

The conversion of a primary aromatic amine to a diazonium salt is a well-established reaction, proceeding through the in-situ generation of nitrous acid (HNO₂).[5][6] The overall process requires careful control of acidity and temperature to ensure the formation and stability of the desired intermediate.

Step 1: Generation of the Nitrosonium Ion (NO⁺) The reaction is initiated by the protonation of sodium nitrite (NaNO₂) by a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form nitrous acid.[1][6] Subsequent protonation of nitrous acid and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[1][6]

Step 2: N-Nitrosation and Tautomerization The lone pair of electrons on the nitrogen atom of the primary amine (5-Amino-4-chloro-2-methylbenzonitrile) performs a nucleophilic attack on the nitrosonium ion. This is followed by a series of proton transfers and tautomerization steps, leading to the formation of a diazohydroxide intermediate.[1]

Step 3: Dehydration to Form the Diazonium Ion Under the acidic conditions, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent elimination of water results in the formation of the stable, resonance-stabilized aryl diazonium ion.[1][6]

Diazotization_Mechanism NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NaCl NaCl + H₂O NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O N_Nitrosamine Ar-NH₂⁺-N=O (N-Nitrosamine Intermediate) Amine Ar-NH₂ (5-Amino-4-chloro-2-methylbenzonitrile) Amine->N_Nitrosamine Nucleophilic attack Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazohydroxide Tautomerization, -H⁺ Diazonium Ar-N₂⁺Cl⁻ (Aryl Diazonium Chloride) Diazohydroxide->Diazonium + H⁺, -H₂O H2O H₂O

Caption: Mechanism of Diazotization.

Critical Process Parameters: A Guide to Reproducibility

The success of a diazotization reaction hinges on the stringent control of several key parameters. Deviation from optimal conditions can lead to reduced yields, formation of impurities, and significant safety hazards.

ParameterRecommended Range/ValueRationale & Scientific Justification
Temperature 0 to 5 °CAryl diazonium salts are thermally unstable.[2][7] Temperatures above 5 °C can lead to rapid decomposition, releasing nitrogen gas and forming undesired phenolic byproducts through reaction with water.[7][8] In extreme cases, uncontrolled decomposition can be explosive.[9][10]
Acid 2.5 - 3.0 equivalentsA strong mineral acid (e.g., HCl, H₂SO₄) is required to generate nitrous acid from NaNO₂. Excess acid is crucial to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a highly colored diazoamino (triazene) byproduct.[11]
Sodium Nitrite 1.0 - 1.05 equivalentsA stoichiometric amount or a very slight excess ensures complete conversion of the amine.[9] A significant excess of nitrous acid can lead to side reactions and is a safety concern; it must be neutralized before workup.[10]
Addition Rate Slow, dropwiseThe reaction is exothermic.[12] Slow addition of the sodium nitrite solution allows for effective heat dissipation, ensuring the temperature remains within the critical 0-5 °C range and preventing localized concentration spikes.[5][12]
Solvent Aqueous Acid / Co-solventsWhile aqueous mineral acids are standard, sparingly soluble amines like 5-Amino-4-chloro-2-methylbenzonitrile may require alternative approaches, such as initial dissolution in a stronger acid like sulfuric acid or the use of a co-solvent like acetic acid to achieve a fine, reactive suspension.[13]

Detailed Experimental Protocol

This protocol describes the diazotization of 5-Amino-4-chloro-2-methylbenzonitrile for immediate use in subsequent reactions (e.g., Sandmeyer reaction).

4.1 Materials and Equipment

  • Reagents: 5-Amino-4-chloro-2-methylbenzonitrile (1 equiv.), Concentrated Hydrochloric Acid (~37%, 2.5-3.0 equiv.), Sodium Nitrite (NaNO₂, 1.05 equiv.), Distilled Water, Urea or Sulfamic Acid, Starch-Iodide Paper.

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath.

4.2 Step-by-Step Procedure

  • Amine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine 5-Amino-4-chloro-2-methylbenzonitrile (1.0 equiv.) with a mixture of concentrated hydrochloric acid (2.5 equiv.) and water. Stir to form a fine slurry.

  • Cooling: Immerse the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring. Ensure the temperature is stable between 0 and 5 °C.[5][12]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 equiv.) in a minimal amount of cold distilled water.

  • Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the cold amine slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [9][10]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. The mixture should become a clearer solution as the diazonium salt forms.

  • Check for Excess Nitrous Acid: Place a drop of the reaction mixture onto a strip of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[9][14]

  • Quenching Excess Nitrous Acid: If the test is positive, add small portions of urea or sulfamic acid to the reaction mixture until a test drop no longer produces an immediate color change on the starch-iodide paper. This step is vital to prevent side reactions in subsequent steps.

  • Immediate Use: The resulting cold solution of 4-chloro-5-cyano-2-methylbenzenediazonium chloride is now ready for immediate use in the next synthetic step. Do not attempt to isolate the diazonium salt. [1][2]

Caption: Experimental Workflow for Diazotization.

Analytical Monitoring & Confirmation

  • Reaction Monitoring: The disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15][16]

  • Confirmation via Azo Coupling: A simple and effective qualitative test for the formation of the diazonium salt involves an azo coupling reaction.[12] Add a small aliquot of the cold diazonium salt solution to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) provides strong evidence for the successful formation of the diazonium salt.[5][17]

Mandatory Safety Protocols

Diazonium salts are high-energy compounds that demand rigorous safety procedures. Adherence to these rules is non-negotiable.[9][10]

  • No Isolation: Solid diazonium salts, particularly with anions like chloride, are notoriously unstable and can be violently explosive when dry.[10][18] They are sensitive to shock, friction, and heat.[10] Never isolate the diazonium salt from the solution.

  • Strict Temperature Control: The most critical safety parameter is maintaining the temperature between 0-5 °C.[9][19] A runaway reaction can lead to rapid gas evolution and a potential explosion. Always have an adequate cooling bath and monitor the internal temperature continuously.

  • Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution. If solids begin to form, it may indicate insolubility or crystallization, which is extremely hazardous.[9][14]

  • Ventilation: The reaction and any subsequent decomposition will evolve nitrogen gas.[9] All procedures must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves. The use of a blast shield is strongly recommended for all reactions involving diazonium salts.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in subsequent reaction 1. Incomplete diazotization.2. Decomposition of the diazonium salt before use.1. Ensure stoichiometric NaNO₂ was used and allow sufficient reaction time.2. Maintain strict temperature control (0-5°C) and use the diazonium solution immediately after preparation.[12]
Formation of a colored precipitate (azo dye) during diazotization Insufficient acid, allowing the diazonium salt to couple with unreacted amine.Use at least 2.5 equivalents of strong acid. Ensure efficient stirring to prevent localized areas of low acidity.
Reaction mixture turns brown/black with vigorous gas evolution Uncontrolled decomposition due to a temperature spike.Immediately enhance cooling. If uncontrollable, evacuate the area. This highlights a critical failure in temperature management.[14]
Starch-iodide test remains negative after adding all NaNO₂ 1. NaNO₂ has degraded.2. Insufficient acid (less common).1. Use fresh, high-quality sodium nitrite.2. Re-check acid stoichiometry.

References

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Google Patents. (1989).
  • Organic Chemistry Portal. Diazotisation. [Link]

  • ACS Omega. (2020, May 8). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. [Link]

  • Google Patents. (1981).
  • PMC. (2016, September 6). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

  • RSC Publishing. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Langmuir. (2007, March 21). Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt. [Link]

  • PMC. (2020, May 8). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. [Link]

  • Progressive Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF. [Link]

  • Organic Letters. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]

  • BYJU'S. Diazonium Salts Preparation. [Link]

  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. [Link]

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • MDPI. (2018, June 3). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. [Link]

  • ResearchGate. (2016, September 6). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

  • Science Alert. (2014, January 9). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. [Link]

  • Scribd. Diazotization Titration Methods and Applications | PDF. [Link]

  • Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]

  • CK-12 Foundation. (2026, January 14). Diazonium Salts. [Link]

  • PMC. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. [Link]

  • Digital Commons @ NJIT. (1988, September 30). Determination of aromatic amines by diazonium salt. [Link]

  • CUTM Courseware. Aryl-diazonium-salt.pdf. [Link]

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Sandmeyer reaction applications using 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sandmeyer Transformation of 5-Amino-4-chloro-2-methylbenzonitrile

Executive Summary

This technical guide details the protocols for the Sandmeyer reaction using 5-Amino-4-chloro-2-methylbenzonitrile (CAS: 207974-09-2) as the starting scaffold. This substrate presents a unique electronic environment: the amine is ortho to a chlorine atom, para to a methyl group, and meta to a nitrile group. This substitution pattern dictates specific requirements for diazotization kinetics and catalyst stability.

This note covers the conversion of the amino group into Chloro-, Bromo-, and Iodo- functionalities.[1][2] These transformations are critical for generating 4,5-disubstituted-2-methylbenzonitrile intermediates, which are high-value precursors in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and kinase-targeting pharmaceuticals.

Chemical Context & Mechanism

Substrate Analysis

The starting material, 5-Amino-4-chloro-2-methylbenzonitrile, is an electron-deficient aniline derivative.

  • Deactivation: The nitrile group (-CN) at position 1 exerts a strong electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the amine.

  • Sterics: The ortho-chloro substituent provides moderate steric hindrance but also stabilizes the resulting aryl radical via the heavy atom effect.

  • Implication: Standard aqueous diazotization (HCl/NaNO₂) may be sluggish. Maintenance of high acidity is required to prevent triazene formation (azo coupling).

Mechanistic Pathway (Single Electron Transfer)

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (


) mechanism mediated by Copper(I).[2]

SandmeyerMechanism Start Aryl Amine (Ar-NH2) Diazo Diazonium Salt (Ar-N2+ X-) Start->Diazo NaNO2 / HX < 5°C Complex Cu(II)-Diazo Complex Diazo->Complex Cu(I)X Coordination Radical Aryl Radical (Ar•) Complex->Radical SET (Single Electron Transfer) - N2 (gas) Cu2 Cu(II) Complex->Cu2 Oxidation Product Aryl Halide (Ar-X) Radical->Product Halogen Transfer Regenerates Cu(I) Cu1 Cu(I) Cu1->Complex Catalysis Cu2->Cu1 Reduction (Ligand Transfer)

Figure 1: Mechanistic cycle of the Sandmeyer reaction involving Single Electron Transfer (SET) and nitrogen extrusion.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature (Diazotization) 0°C – 5°CPrevents thermal decomposition of the unstable diazonium intermediate into phenols.
Acid Stoichiometry > 2.5 equiv.[3][4]Ensures complete protonation and prevents the diazonium salt from coupling with unreacted amine (diazo-amino tars).
Copper(I) Purity Freshly preparedCu(I) oxidizes to Cu(II) in air. Cu(II) is inactive for the initial SET step. Use Na₂SO₃ if CuCl is green (oxidized).
Solvent System H₂O / MeCNNitriles often have poor aqueous solubility. Acetonitrile cosolvent aids homogeneity without interfering with nitrosation.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloro-2-methylbenzonitrile (Chlorination)

Targeting the replacement of -NH₂ with -Cl.

Reagents:

  • 5-Amino-4-chloro-2-methylbenzonitrile (10 mmol, 1.66 g)

  • Sodium Nitrite (NaNO₂) (12 mmol, 0.83 g)

  • Copper(I) Chloride (CuCl) (12 mmol, 1.19 g)

  • Conc. HCl (37%)

Workflow:

  • Diazotization:

    • Suspend the amine in 10 mL Conc. HCl and 20 mL water .

    • Cool to 0°C in an ice/salt bath.

    • Add NaNO₂ (dissolved in 5 mL H₂O) dropwise. Crucial: Maintain internal temp < 5°C.[5][6][7][8][9]

    • Stir for 30 mins. Solution should become clear/yellow. Test with starch-iodide paper (instant blue/black confirms excess HNO₂).

  • Sandmeyer Step:

    • In a separate vessel, dissolve CuCl in 5 mL Conc. HCl . Cool to 0°C.[6]

    • Slowly cannulate or pour the diazonium solution into the CuCl solution with vigorous stirring.[8]

    • Observation: Evolution of N₂ gas (frothing).[1][6][9]

  • Work-up:

    • Allow to warm to room temperature (RT) over 1 hour.

    • Heat to 60°C for 30 mins to ensure completion.

    • Extract with Ethyl Acetate (3 x 20 mL). Wash with brine.[8]

    • Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 5-Bromo-4-chloro-2-methylbenzonitrile (Bromination)

Targeting the replacement of -NH₂ with -Br.

Reagents:

  • Substrate (10 mmol)

  • NaNO₂ (12 mmol)

  • Copper(I) Bromide (CuBr) (12 mmol)[9]

  • Hydrobromic Acid (48% HBr)[9]

Modifications from Protocol A:

  • Acid Switch: Use HBr instead of HCl. Using HCl here will lead to chlorine incorporation (halogen exchange), yielding a mixture of chloro/bromo products.

  • Catalyst Prep: CuBr is highly sensitive to air. Wash commercial CuBr with sulfurous acid or freshly synthesize it from CuSO₄ + NaBr + Na₂SO₃ immediately before use.

Protocol C: Synthesis of 4-Chloro-5-iodo-2-methylbenzonitrile (Iodination)

Note: Strictly speaking, this is a "Sandmeyer-type" reaction but requires no Copper catalyst.

Reagents:

  • Substrate (10 mmol)

  • NaNO₂ (12 mmol)

  • Potassium Iodide (KI) (15 mmol, 2.49 g)

  • Sulfuric Acid (H₂SO₄) (2 M)

Workflow:

  • Diazotization: Perform in H₂SO₄ (2M) at 0°C. HCl is avoided to prevent chloro-contamination, though often tolerated if KI is in large excess.

  • Substitution:

    • Dissolve KI in water (10 mL).

    • Add KI solution dropwise to the cold diazonium salt.

    • Observation: Dark purple iodine formation and vigorous N₂ evolution.

    • Stir at RT for 2 hours.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) during work-up to reduce excess Iodine (purple

    
     colorless) before extraction.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Incomplete Diazotization or CouplingIncrease acid concentration. Ensure temperature never exceeds 5°C during NaNO₂ addition.
Chlorine contamination in Bromination Halogen ExchangeDo not use HCl for diazotization if the target is Bromide. Use HBr or H₂SO₄.[9]
Reaction Stalls Oxidized CatalystCu(I) has oxidized to Cu(II). Add a spatula tip of Copper powder (Cu⁰) to the reaction to reduce Cu(II) back to Cu(I) in situ.
Product is Colored Azo ImpuritiesUse a silica plug filtration. Azo dyes are much more polar and will remain on the silica.

Safety & Waste Management

WARNING: Diazonium salts of benzonitriles are potentially explosive if allowed to dry.

  • The "Wet" Rule: Never isolate the diazonium intermediate as a solid. Process it immediately in solution.

  • Venting: The reaction generates stoichiometric volumes of Nitrogen gas. Do not seal the reaction vessel; ensure adequate venting to a fume hood.

  • Cyanide Safety: Although the nitrile group is stable under these conditions, accidental hydrolysis could release HCN. Maintain basic pH in waste streams (bleach treatment) to neutralize potential cyanides before disposal.

  • Reference: Consult "Reactive Chemical Hazards of Diazonium Salts" for detailed handling limits (See Ref 1).

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015).[5] Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries.

  • BenchChem. (2025).[8][9] Application Notes: Copper(I) Bromide Catalyzed Sandmeyer Reaction.

  • Ghiazza, C., et al. (2022). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. Angewandte Chemie International Edition.

  • Organic Chemistry Portal.[4] Sandmeyer Reaction: Mechanism and Recent Literature.

  • LookChem. 4,5-Dichloro-2-methylbenzonitrile Product & Synthesis Data.

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Application Note: Coupling Strategies for 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the specific reactivity and coupling protocols for 5-Amino-4-chloro-2-methylbenzonitrile , a versatile bifunctional scaffold often employed in the synthesis of kinase inhibitors and antiviral agents (e.g., Letermovir intermediates).

Executive Summary & Structural Analysis[1]

5-Amino-4-chloro-2-methylbenzonitrile represents a "privileged scaffold" in drug discovery due to its dense functionalization. It possesses three distinct handles for chemical diversification, each with unique electronic properties:

  • C1-Nitrile (-CN): A strong electron-withdrawing group (EWG). It activates the para-position (C4) for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling.

  • C4-Chloride (-Cl): An electrophilic handle. Typically inert in simple benzenes, but here it is highly activated by the para-nitrile group, making it susceptible to oxidative addition by Palladium (0) or direct displacement by strong nucleophiles.[1]

  • C5-Amine (-NH₂): A nucleophilic handle. It is positioned ortho to the chloride and meta to the nitrile.[1] This ortho-amino-chloro motif is a classic precursor for heterocycle formation (e.g., benzimidazoles, quinazolines).[1]

Reactivity Heatmap[1]
  • Most Reactive: C5-Amine (Nucleophilic attack, Amide coupling).[1]

  • Moderately Reactive: C4-Chloride (Pd-catalyzed coupling, SNAr).

  • Least Reactive: C1-Nitrile (Requires harsh hydrolysis or reduction, usually preserved as a pharmacophore).[1]

Visual Workflow: Strategic Coupling Pathways

The following diagram illustrates the three primary divergence points for this scaffold.

G Start 5-Amino-4-chloro- 2-methylbenzonitrile Path1 Path A: C4-Cl Activation (Electrophile) Start->Path1 Pd(0) / Ar-B(OH)2 Path2 Path B: C5-NH2 Functionalization (Nucleophile) Start->Path2 Pd(0) / Ar-X or R-COCl Path3 Path C: Ortho-Cyclization (Bifunctional) Start->Path3 R-CHO / Acid (Condensation) Prod1 Biaryl Products (Suzuki-Miyaura) Path1->Prod1 C-C Bond Formation Prod2 N-Aryl/Acyl Products (Buchwald/Amide) Path2->Prod2 C-N Bond Formation Prod3 Benzimidazoles/ Quinazolines Path3->Prod3 Heterocycle Formation

Figure 1: Strategic divergence for 5-Amino-4-chloro-2-methylbenzonitrile. Path A utilizes the activated chloride; Path B utilizes the amine; Path C exploits the ortho-relationship.[1]

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Cl Focus)

Objective: To couple the C4-chloride with an aryl boronic acid. Challenge: The free amine (C5-NH₂) can poison Palladium catalysts or compete as a ligand.[1] Solution: Use of a bulky, electron-rich ligand (e.g., XPhos or SPhos) to facilitate oxidative addition at the chloride while preventing amine coordination.[1]

Materials:

  • Substrate: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂[1]·DCM (for simpler substrates).[1]

  • Base: K₃PO₄ (3.0 equiv, aqueous solution 2M)[1]

  • Solvent: 1,4-Dioxane or Toluene/Water (4:1)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 eq), boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous K₃PO₄ solution (3.0 eq).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[3][4] The starting material (M+H ~167) should disappear; look for the biaryl mass.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1] Dry organic layer over Na₂SO₄.[1][5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The free amine usually makes the product polar; consider adding 1% Et₃N to the eluent to prevent streaking.[1]

Field Insight: If the free amine causes low yields (via Pd coordination), protect it as an acetamide (Ac) or Boc-carbamate before the Suzuki coupling.[1] The para-CN group makes the C-Cl bond sufficiently reactive that oxidative addition usually proceeds even with the electron-donating amine present.

Protocol B: Buchwald-Hartwig Amination (C5-NH₂ Focus)

Objective: To arylate the C5-amine with an external aryl bromide/chloride. Challenge: The steric bulk of the ortho-chloro group (C4) and ortho-hydrogen (C6) can hinder approach.[1] Solution: Use BrettPhos Pd G3 or RuPhos Pd G3 precatalysts, which are designed for sterically hindered anilines.[1]

Materials:

  • Nucleophile: 5-Amino-4-chloro-2-methylbenzonitrile (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)[1]

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) if base-sensitive groups are present.[1]

  • Solvent: t-Amyl Alcohol or Toluene.

Step-by-Step Procedure:

  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.[1]

  • Charging: Add substrate, aryl bromide, base, and catalyst to the vessel.[1]

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Reaction: Add anhydrous solvent. Heat to 100°C .

    • Note: The ortho-Cl group exerts an inductive withdrawing effect, making the amine less nucleophilic than a standard aniline.[1] Higher temperatures (100–110°C) are often required.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate and purify.

Protocol C: Sandmeyer Bromination (Functional Group Swap)

Objective: Convert the C5-NH₂ to a Bromine (C5-Br) to create a "4-Chloro-5-Bromo" scaffold, allowing for sequential, orthogonal cross-coupling (Suzuki at Br first, then at Cl).[1]

Materials:

  • Substrate: 5-Amino-4-chloro-2-methylbenzonitrile[2][4][6]

  • Reagent: tert-Butyl Nitrite (tBuONO) (1.5 equiv)[1]

  • Halogen Source: CuBr₂ (1.2 equiv)[1]

  • Solvent: Acetonitrile (MeCN)[1]

Procedure:

  • Dissolve CuBr₂ in MeCN at 0°C.

  • Add tBuONO dropwise.[1]

  • Add the substrate portion-wise.[1][7]

  • Allow to warm to RT and stir for 2 hours.

  • Safety: Evolution of N₂ gas occurs.[1] Ensure venting.

  • Result: 5-Bromo-4-chloro-2-methylbenzonitrile.[2] The Br is more reactive than the Cl, allowing you to couple at C5 selectively before touching C4.[1]

Quantitative Data Summary

Reaction TypeHandle UsedPreferred CatalystTypical YieldKey Constraint
Suzuki-Miyaura C4-ClPd(OAc)₂ / XPhos75-90%Free NH₂ may require protection if yield <50%.
Buchwald (N-arylation) C5-NH₂BrettPhos Pd G360-80%Steric hindrance from ortho-Cl requires heat.
Sandmeyer C5-NH₂ → BrCuBr₂ / tBuONO55-70%Exothermic; gas evolution control required.
SNAr C4-ClNone (Base only)80-95%Only works with strong nucleophiles (e.g., thiols, hydrazines).[1]

References

  • Synthesis of Letermovir Intermediates

    • Source: Patent WO2006133822 & WO2018068017.[1]

    • Context: Describes the use of amino-chloro-benzonitriles in constructing quinazoline cores for viral terminase inhibitors.
    • Link:[1]

  • Sandmeyer & Diazotization Protocols

    • Source: BenchChem Technical Support & Application Notes.[1]

    • Context: Detailed troubleshooting for diazotiz
    • Link:

  • Buchwald-Hartwig Coupling of Hindered Anilines

    • Source:Journal of the American Chemical Society (Buchwald Group).[1]

    • Context: Use of BrettPhos for ortho-substituted anilines.
    • Link:

  • Suzuki Coupling on Chlorobenzonitriles

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Reactivity of aryl chlorides activated by cyano groups.[1][8]

    • Link: [Beilstein J. Org.[1][9] Chem. 2018, 14, 998–1003]([Link]1][9]

Disclaimer: This guide is for research purposes only. 5-Amino-4-chloro-2-methylbenzonitrile is a potent chemical intermediate. All reactions involving nitriles and palladium catalysts should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 5-Amino-4-chloro-2-methylbenzonitrile as a key aromatic amine precursor. The document delves into the fundamental principles of diazotization and azo coupling reactions, offering insights into the mechanistic underpinnings and critical experimental parameters. A step-by-step protocol for the preparation of a representative azo dye is presented, along with guidelines for the selection of appropriate coupling components to achieve a diverse color palette. Furthermore, this guide outlines standard methodologies for the purification and characterization of the synthesized azo dyes, ensuring the generation of high-purity materials suitable for research and development applications. The content is structured to provide both a theoretical framework and practical guidance for scientists engaged in the design and synthesis of novel chromophores.

Introduction: The Versatility of Azo Dyes and the Role of 5-Amino-4-chloro-2-methylbenzonitrile

Azo dyes represent the largest and most diverse class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their widespread application in textiles, printing, food, and pharmaceuticals stems from their brilliant colors, high tinctorial strength, and the relative ease of their synthesis. The color of an azo dye is determined by the specific electronic properties of the aromatic systems linked by the azo bridge.

The precursor, 5-Amino-4-chloro-2-methylbenzonitrile, is a valuable starting material for the synthesis of a unique range of azo dyes. The presence of a chloro, a methyl, and a nitrile group on the benzene ring of the diazo component can significantly influence the final properties of the dye, such as its color, lightfastness, and solubility. The electron-withdrawing nature of the chloro and nitrile groups can modulate the electronic transitions within the chromophore, potentially leading to dyes with desirable bathochromic (deepening of color) or hypsochromic (lightening of color) shifts.

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from a primary aromatic amine like 5-Amino-4-chloro-2-methylbenzonitrile is a two-step process:

  • Diazotization: The primary amino group is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid). The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, anilines, and their derivatives. This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye molecule.

The overall reaction scheme can be visualized as follows:

Azo Dye Synthesis A 5-Amino-4-chloro- 2-methylbenzonitrile B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C D Azo Dye B->D  Azo Coupling  (Alkaline or Acidic) C Coupling Component (e.g., Phenol, Naphthol) C->D

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye derived from 5-Amino-4-chloro-2-methylbenzonitrile and β-naphthol.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per synthesis)Notes
5-Amino-4-chloro-2-methylbenzonitrile158296-69-6166.611.67 g (0.01 mol)Ensure high purity.
Sodium Nitrite (NaNO₂)7632-00-069.000.76 g (0.011 mol)Store in a desiccator.
Concentrated Hydrochloric Acid (HCl)7647-01-036.465 mLHandle in a fume hood with appropriate PPE.
β-Naphthol (2-Naphthol)135-19-3144.171.44 g (0.01 mol)
Sodium Hydroxide (NaOH)1310-73-240.002.0 g
Distilled or Deionized Water7732-18-518.02As needed
Ethanol64-17-546.07For recrystallization
Ice--As needed

3.2. Step-by-Step Procedure

Part A: Diazotization of 5-Amino-4-chloro-2-methylbenzonitrile

  • In a 250 mL beaker, suspend 1.67 g (0.01 mol) of 5-Amino-4-chloro-2-methylbenzonitrile in 50 mL of distilled water.

  • While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution of the diazonium salt should be observed.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction.

Part B: Azo Coupling with β-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution of β-naphthol to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold β-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately. The color will depend on the specific dye being synthesized.

  • Maintain the temperature below 5 °C and continue stirring for 30-60 minutes to ensure complete coupling.

Part C: Isolation and Purification of the Azo Dye

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to litmus paper.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified product in a vacuum oven at a temperature below its decomposition point.

  • Calculate the percentage yield of the final product.

Experimental_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Suspend Amine in Water A2 Add Concentrated HCl A1->A2 A3 Cool to 0-5 °C A2->A3 A5 Dropwise Addition of NaNO₂ A3->A5 A4 Prepare NaNO₂ Solution A4->A5 A6 Stir for 30 min A5->A6 B3 Add Diazonium Salt Solution A6->B3 Freshly Prepared Diazonium Salt B1 Dissolve β-Naphthol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30-60 min B3->B4 C1 Vacuum Filtration B4->C1 Crude Azo Dye C2 Wash with Cold Water C1->C2 C3 Recrystallization C2->C3 C4 Dry in Vacuum Oven C3->C4

Caption: Detailed experimental workflow for azo dye synthesis.

Selection of Coupling Components: Tailoring the Color

The choice of the coupling component is critical in determining the final color of the azo dye. By varying the electron-donating or electron-withdrawing nature of the substituents on the coupling component, a wide spectrum of colors can be achieved.

  • Phenols and Naphthols: Generally couple in alkaline conditions to yield yellow, orange, or red dyes. The hydroxyl group is a strong activating group.

  • Aromatic Amines: Typically couple in weakly acidic conditions and can produce a range of colors from yellow to blue. The amino group is also a strong activating group.

For 5-Amino-4-chloro-2-methylbenzonitrile as the diazo component, coupling with different partners will result in distinct chromophores. Researchers are encouraged to explore a variety of coupling components to build a library of novel dyes.

Characterization of the Synthesized Azo Dye

To confirm the identity and purity of the synthesized azo dye, a combination of spectroscopic and chromatographic techniques should be employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the azo group (-N=N-) stretch, typically in the region of 1400-1500 cm⁻¹. The presence of the nitrile (C≡N) stretch from the starting material should also be observable around 2220-2260 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy: Will reveal the maximum wavelength of absorption (λ_max) of the dye in a suitable solvent, which corresponds to its color.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the aromatic and substituent protons and carbons, and the overall connectivity of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Is essential for assessing the purity of the final product and for optimizing the purification process.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized dye.

Safety and Handling

  • 5-Amino-4-chloro-2-methylbenzonitrile and its derivatives should be handled with care, as aromatic amines and their products can be toxic.

  • The diazotization reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Diazonium salts are unstable and potentially explosive when dry. They should always be kept in solution and used immediately after preparation.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, purification, and characterization of novel azo dyes derived from 5-Amino-4-chloro-2-methylbenzonitrile. By systematically varying the coupling components and carefully controlling the reaction conditions, researchers can generate a diverse library of chromophores with potential applications across various scientific and industrial fields.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile.
  • UNB. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Complexities of Azo Dye Detection: A Comparative Guide to HPLC Method Validation.
  • BenchChem. (2025). Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline.
  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest: 5-Amino-4-chloro-2-methylbenzonitrile

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Amino-4-chloro-2-methylbenzonitrile. This valuable compound serves as a crucial intermediate in the creation of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your product yield and purity.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of 5-Amino-4-chloro-2-methylbenzonitrile, focusing on a common multi-step synthetic pathway.

Issue 1: Low Yield in the Chlorination of 2-Methylbenzonitrile

Q: We are experiencing a low yield during the chlorination of 2-methylbenzonitrile, with the formation of multiple chlorinated products. How can we improve the regioselectivity and overall yield?

A: The direct chlorination of activated aromatic rings like 2-methylbenzonitrile can indeed be challenging, often leading to a mixture of mono-, di-, and even tri-chlorinated products. The methyl and cyano groups have competing directing effects, which can result in poor regioselectivity. Here are some potential causes and solutions:

  • Over-chlorination: The desired product, 4-chloro-2-methylbenzonitrile, is still an activated ring and can undergo further chlorination.

    • Troubleshooting:

      • Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride). Use of a stoichiometric amount (1.0 equivalent) of the chlorinating agent is recommended.[2]

      • Add the chlorinating agent portion-wise at a low temperature to manage the reaction rate.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.[3]

  • Formation of Isomeric Products: Chlorination can occur at other positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.

    • Troubleshooting:

      • The choice of solvent can significantly influence the regioselectivity of the reaction. Acetonitrile is often a good solvent for monochlorination reactions.[2]

      • Consider using a Lewis acid catalyst to enhance the regioselectivity of the chlorination.

  • Oxidation Byproducts: Some chlorinating agents can oxidize the methyl group or other parts of the molecule, leading to impurities.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Purify the crude product by column chromatography or recrystallization to remove colored impurities.[4]

Quantitative Data on a Model Chlorination:

ParameterCondition ACondition BCondition C
Chlorinating Agent Equivalents 1.01.22.0
Solvent AcetonitrileDichloromethaneAcetonitrile
Temperature 0 °CRoom Temp0 °C
Desired Product Yield HighModerateLow (significant over-chlorination)
Issue 2: Inefficient Nitration of 4-chloro-2-methylbenzonitrile

Q: Our nitration of 4-chloro-2-methylbenzonitrile is resulting in a low yield of the desired 5-nitro isomer. What are the key factors to control for a successful nitration?

A: The nitration of 4-chloro-2-methylbenzonitrile requires careful control of reaction conditions to achieve high regioselectivity and yield. The primary challenge is to direct the nitro group to the 5-position while avoiding side reactions.

  • Formation of Isomeric Byproducts: The directing effects of the chloro, methyl, and cyano groups can lead to the formation of other nitro isomers.

    • Troubleshooting:

      • A mixed acid system of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids is critical for controlling the nitrating species and, consequently, the regioselectivity.

      • Maintain a low reaction temperature (typically 0-5 °C) to minimize the formation of unwanted isomers and dinitrated products.

  • Oxidation: Strong nitrating conditions can lead to the oxidation of the methyl group.

    • Troubleshooting:

      • Add the nitrating agent slowly to the substrate solution to control the exothermic reaction and prevent localized overheating.

      • Use the minimum effective concentration of the nitrating agent.

Issue 3: Incomplete Reduction of 4-chloro-2-methyl-5-nitrobenzonitrile

Q: We are struggling to achieve complete reduction of the nitro group in 4-chloro-2-methyl-5-nitrobenzonitrile to the corresponding amine. What are the best practices for this reduction step?

A: The reduction of an aromatic nitro group is a common transformation, but achieving high yields without side reactions requires careful selection of the reducing agent and reaction conditions.

  • Incomplete Reaction: The reduction may stall before all the starting material is consumed.

    • Troubleshooting:

      • Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H2/Pd-C).

      • Ensure a sufficient excess of the reducing agent is used.

      • For catalytic hydrogenation, ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure and for a sufficient duration.[3]

  • Formation of Side Products: Over-reduction or side reactions with other functional groups can occur.

    • Troubleshooting:

      • The cyano group can sometimes be reduced under harsh hydrogenation conditions. Using a milder reducing agent like SnCl2 can be advantageous.

      • Careful monitoring of the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a plausible multi-step synthesis for 5-Amino-4-chloro-2-methylbenzonitrile?

A1: A common and reliable synthetic route starts from 2-methylbenzonitrile. The synthesis involves three main steps:

  • Chlorination: 2-methylbenzonitrile is chlorinated to introduce a chlorine atom at the 4-position, yielding 4-chloro-2-methylbenzonitrile.

  • Nitration: The resulting compound is then nitrated to introduce a nitro group at the 5-position, yielding 4-chloro-2-methyl-5-nitrobenzonitrile.

  • Reduction: Finally, the nitro group is reduced to an amino group to give the desired product, 5-Amino-4-chloro-2-methylbenzonitrile.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several steps in this synthesis involve hazardous materials and reactions. It is crucial to adhere to strict safety protocols:

  • Handling of Cyanides: Benzonitrile and its derivatives are toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinating Agents: Chlorinating agents like sulfuryl chloride and NCS are corrosive and moisture-sensitive. Handle them with care in a dry environment.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel.

Q3: How can I purify the final product, 5-Amino-4-chloro-2-methylbenzonitrile?

A3: The purification of the final product typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually neutralized and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine.[4]

  • Column Chromatography: If significant amounts of side products are present, purification by silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common eluent system.[4]

  • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexanes.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-2-methylbenzonitrile

  • Materials: 2-methylbenzonitrile, N-chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylbenzonitrile (1 equivalent) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NCS (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated solution of sodium sulfite.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile

  • Materials: 4-chloro-2-methylbenzonitrile, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C.

    • Slowly add 4-chloro-2-methylbenzonitrile to the cold sulfuric acid with stirring.

    • In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the solution of the benzonitrile, keeping the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

Protocol 3: Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile

  • Materials: 4-chloro-2-methyl-5-nitrobenzonitrile, Tin(II) chloride dihydrate (SnCl2·2H2O), Concentrated Hydrochloric Acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, suspend 4-chloro-2-methyl-5-nitrobenzonitrile in ethanol.

    • Add a solution of SnCl2·2H2O (3-5 equivalents) in concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux and monitor by TLC.

    • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic Workflow 2-Methylbenzonitrile 2-Methylbenzonitrile 4-Chloro-2-methylbenzonitrile 4-Chloro-2-methylbenzonitrile 2-Methylbenzonitrile->4-Chloro-2-methylbenzonitrile Chlorination (e.g., NCS) 4-Chloro-2-methyl-5-nitrobenzonitrile 4-Chloro-2-methyl-5-nitrobenzonitrile 4-Chloro-2-methylbenzonitrile->4-Chloro-2-methyl-5-nitrobenzonitrile Nitration (HNO3/H2SO4) 5-Amino-4-chloro-2-methylbenzonitrile 5-Amino-4-chloro-2-methylbenzonitrile 4-Chloro-2-methyl-5-nitrobenzonitrile->5-Amino-4-chloro-2-methylbenzonitrile Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthetic workflow for 5-Amino-4-chloro-2-methylbenzonitrile.

Troubleshooting Chlorination cluster_0 Problem: Low Yield in Chlorination cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield/ Mixture of Products Over_chlorination Over-chlorination Low_Yield->Over_chlorination Isomer_Formation Isomer Formation Low_Yield->Isomer_Formation Oxidation Oxidation Low_Yield->Oxidation Monitoring Monitor by TLC/HPLC Low_Yield->Monitoring Stoichiometry Control Stoichiometry (1.0 eq NCS) Over_chlorination->Stoichiometry Low_Temp Low Temperature (0-5 °C) Over_chlorination->Low_Temp Isomer_Formation->Low_Temp Solvent_Choice Optimize Solvent (e.g., Acetonitrile) Isomer_Formation->Solvent_Choice Inert_Atmosphere Inert Atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere

Sources

Technical Support Center: Purification of Crude 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 5-Amino-4-chloro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this key chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

I. Understanding the Molecule and Potential Impurities

5-Amino-4-chloro-2-methylbenzonitrile is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological assays.

Crude 5-Amino-4-chloro-2-methylbenzonitrile can contain a variety of impurities depending on the synthetic route employed. Common synthetic pathways, such as the reduction of a corresponding nitro compound or the Sandmeyer reaction, can introduce specific side products.[2]

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Formation of other positional isomers during chlorination or other substitution reactions.[2]

  • Over-chlorinated Products: Introduction of additional chlorine atoms onto the aromatic ring.[2]

  • Oxidation Byproducts: Anilines are susceptible to oxidation, which can lead to colored impurities.[2]

  • Hydrolysis Products: The nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid under certain conditions.

  • Azo Compounds: In syntheses involving diazotization, colored azo compounds can form as byproducts.[2]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Amino-4-chloro-2-methylbenzonitrile in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My recrystallization of 5-Amino-4-chloro-2-methylbenzonitrile resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.

  • Causality: The principle of recrystallization relies on the differential solubility of your target compound and impurities in a solvent at different temperatures. If too much solvent is used, your product will remain in the mother liquor even upon cooling. Conversely, using too little solvent can lead to premature crystallization and trapping of impurities.

  • Troubleshooting Steps:

    • Solvent Selection: For aminobenzonitriles, a mixed solvent system like ethanol/water or toluene/hexanes is often effective.[2] A study on the related compound 2-amino-4-chlorobenzonitrile demonstrated successful recrystallization from ethanol.[3]

    • Minimize Solvent Volume: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice.

    • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize precipitation of the product.

    • Mother Liquor Analysis: Analyze the mother liquor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if a significant amount of your product remains dissolved. If so, you may be able to recover more product by concentrating the mother liquor and performing a second recrystallization.

Q2: After recrystallization, my 5-Amino-4-chloro-2-methylbenzonitrile is still colored. How can I remove colored impurities?

A2: Colored impurities are often highly polar or are a result of oxidation.

  • Causality: Colored byproducts, such as azo compounds or oxidation products, can be persistent.[2]

  • Troubleshooting Steps:

    • Charcoal Treatment: During the hot dissolution step of recrystallization, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Inert Atmosphere: If you suspect ongoing oxidation, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful technique for separating colored impurities.[2]

Column Chromatography Troubleshooting

Q3: I'm observing significant peak tailing when purifying 5-Amino-4-chloro-2-methylbenzonitrile on a silica gel column. What is causing this and how can I fix it?

A3: Peak tailing is a frequent problem when purifying basic compounds like aromatic amines on acidic silica gel.

  • Causality: The amino group of your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow and uneven elution, resulting in broad, tailing peaks.[4][5]

  • Troubleshooting Workflow:

    G Start Problem: Peak Tailing of Amine on Silica Gel Option1 Option A: Modify Mobile Phase Start->Option1 Option2 Option B: Change Stationary Phase Start->Option2 Solution1 Add a basic modifier to the eluent (e.g., 0.1-1% triethylamine or ammonia in methanol). Option1->Solution1 Solution2 Use a less acidic stationary phase like basic alumina. Option2->Solution2 Solution3 Employ an amine-functionalized silica column. Option2->Solution3 Result Improved peak shape and resolution. Solution1->Result Solution2->Result Solution3->Result

    Caption: Decision tree for troubleshooting peak tailing in amine purification.

  • Detailed Protocols:

    • Mobile Phase Modification: A common and effective solution is to add a small amount of a competing base to your eluent. For a hexane/ethyl acetate system, adding 0.1% to 1% triethylamine is a good starting point.[6] This neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[4]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Basic alumina or amine-functionalized silica are excellent alternatives for purifying basic compounds.[4][5]

Q4: I'm having trouble separating my desired product from a closely related impurity using column chromatography. What strategies can I employ?

A4: Separating closely related impurities requires optimizing the selectivity of your chromatographic system.

  • Causality: Selectivity is the ability of the chromatographic system to differentiate between two compounds. To improve separation, you need to enhance the differences in how your product and the impurity interact with the stationary and mobile phases.[4]

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for aminobenzonitriles is a gradient of ethyl acetate in hexanes.[2] Try varying the polarity and solvent strength. For example, you could try a dichloromethane/methanol system.

    • Isocratic vs. Gradient Elution: If you are using a gradient, try running a shallow gradient to improve resolution. Alternatively, an isocratic elution with an optimized solvent mixture might provide a better separation.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than flash column chromatography. Reversed-phase HPLC with an alkaline mobile phase can be particularly effective for basic amines.[4]

Extraction-Based Purification

Q5: Can I use a liquid-liquid extraction to purify my crude 5-Amino-4-chloro-2-methylbenzonitrile?

A5: Yes, an acid-base extraction can be a very effective initial purification step, especially for removing non-basic impurities.

  • Causality: The basic amino group can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated.

  • Workflow Diagram:

    G Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Step1 Extract with Aqueous Acid (e.g., 1M HCl) Start->Step1 Phase1 Aqueous Phase: Protonated Amine Salt Step1->Phase1 Phase2 Organic Phase: Neutral Impurities Step1->Phase2 Step2 Separate Layers Phase1->Step2 Step3 Basify Aqueous Phase (e.g., with NaHCO3 or NaOH) Step2->Step3 Step4 Extract with Fresh Organic Solvent Step3->Step4 Result Organic Phase: Purified Free Amine Step4->Result

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its ammonium salt.

    • Separate the layers. The organic layer now contains neutral impurities and can be discarded.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the solution is alkaline. Your amine will precipitate out or can be extracted.

    • Extract the basified aqueous solution with fresh organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified amine. [7]

III. Quantitative Data and Method Comparison

The following table summarizes the expected outcomes for different purification methods for a crude sample of 5-Amino-4-chloro-2-methylbenzonitrile with an initial purity of approximately 90%.

Purification MethodSolvents/ConditionsTypical Yield (%)Final Purity (%)Notes
Recrystallization Ethanol/Water or Toluene/Hexanes80 - 90> 98Effective for removing less polar and more soluble impurities. [2][6]
Column Chromatography Silica gel, Hexanes:Ethyl Acetate (with 0.1% Triethylamine)70 - 85> 99Ideal for separating closely related and colored impurities. [2][6]
Acid-Base Extraction Ethyl Acetate / 1M HCl85 - 95> 97Excellent for removing neutral and acidic impurities. Often used as a preliminary purification step.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 5-Amino-4-chloro-2-methylbenzonitrile? A: Pure aromatic amines are typically colorless or off-white to light yellow crystalline solids. [8]The presence of significant color often indicates impurities from oxidation or side reactions.

Q: How should I store the purified product? A: Aromatic amines can be sensitive to light and air, which can cause gradual discoloration. It is best to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and in a refrigerator to minimize degradation.

Q: Can I use sublimation to purify 5-Amino-4-chloro-2-methylbenzonitrile? A: Sublimation can be a very effective method for achieving high purity for compounds that are thermally stable and have a suitable vapor pressure. While not as commonly cited for this specific molecule, it is a viable option for aminobenzonitriles if other methods fail to provide the desired purity. [6] Q: What analytical techniques should I use to assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

V. References

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

Sources

Troubleshooting low purity in 5-Amino-4-chloro-2-methylbenzonitrile production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-4-chloro-2-methylbenzonitrile Production

Executive Summary & Molecule Overview

Target Molecule: 5-Amino-4-chloro-2-methylbenzonitrile CAS Registry Number: 207974-09-2 (Derivative/Related) Primary Application: Key intermediate for tyrosine kinase inhibitors (e.g., Avapritinib/BLU-285) targeting KIT and PDGFRA mutations.

High-purity synthesis of this intermediate is critical because downstream coupling reactions (often Buchwald-Hartwig or nucleophilic aromatic substitution) are sensitive to de-halogenated impurities and regioisomers. The most robust industrial route involves the nitration of 4-chloro-2-methylbenzonitrile followed by chemoselective reduction .

Synthetic Workflow & Critical Control Points

The following diagram outlines the standard industrial pathway and identifies where specific impurities originate.

SynthesisWorkflow Start Starting Material 4-Chloro-2-methylbenzonitrile (CAS: 50712-68-0) Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Intermed Intermediate 5-Nitro-4-chloro-2-methylbenzonitrile Nitration->Intermed Main Path Imp_Iso Impurity A: 6-Nitro Isomer (Regio-selectivity Issue) Nitration->Imp_Iso > 10°C / Poor Mixing Imp_Hyd Impurity B: Amide/Acid (Nitrile Hydrolysis) Nitration->Imp_Hyd High Acid Conc / Heat Reduction Step 2: Reduction (Chemoselective) Intermed->Reduction Product Target Product 5-Amino-4-chloro-2-methylbenzonitrile Reduction->Product Optimized Conditions Imp_DeCl Impurity C: De-chlorinated Analog (Over-reduction) Reduction->Imp_DeCl Pd/C + H2 (No Poison)

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Isomers, Hydrolysis products, and De-halogenated byproducts).

Troubleshooting Guide: Phase 1 (Nitration)

Context: The nitration of 4-chloro-2-methylbenzonitrile is an electrophilic aromatic substitution. The methyl group (C2) activates the ortho/para positions, while the chloro (C4) and cyano (C1) groups deactivate. The C5 position is the most favorable electronically and sterically.

Q1: We are seeing a persistent impurity at RRT ~0.95 in the nitration step. What is it, and how do we remove it?

Diagnosis: This is likely the 6-nitro isomer . Causality: While C5 is favored, the C6 position (ortho to the cyano group) is accessible if the reaction temperature spikes or if mixing is inefficient, creating localized "hot spots." Corrective Protocol:

  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of the nitrating agent.

  • Reagent Mode: Use "Mixed Acid" (HNO3/H2SO4) pre-cooled. Add the substrate to the acid (or vice versa) slowly to control the exotherm.

  • Purification: The 6-nitro isomer often has higher solubility in lower alcohols. Recrystallize the crude nitro-intermediate from Ethanol/Water (80:20) or Isopropanol to purge the isomer before the reduction step.

Q2: The product yield is low, and we detect a polar impurity (RRT < 0.5).

Diagnosis: Hydrolysis of the Nitrile (CN) to an Amide (CONH2) or Acid (COOH). Causality: High concentration of sulfuric acid combined with elevated temperatures or prolonged reaction times promotes hydration of the nitrile. Corrective Protocol:

  • Quenching: Do not pour the reaction mixture into water that is allowed to heat up. Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Acid Strength: Ensure the H2SO4 concentration does not exceed necessary catalytic amounts.

  • Time: Monitor reaction completion by HPLC and quench immediately upon consumption of starting material (typically 2-4 hours).

Troubleshooting Guide: Phase 2 (Reduction)

Context: This is the most critical step. Reducing a nitro group in the presence of an aryl chloride carries a high risk of hydrodechlorination (replacing Cl with H), rendering the batch useless for pharmaceutical use.

Q3: We are using Pd/C for hydrogenation, but the product contains 5-10% des-chloro impurity. How can we prevent this?

Diagnosis: Catalytic Hydrogenolysis.[1] Causality: Palladium is an excellent catalyst for removing halogens (de-halogenation) under hydrogen atmosphere. Corrective Protocol (Select one):

  • Option A (Chemical Reduction - Recommended): Use Iron powder (Fe) in Acetic Acid or Fe/NH4Cl in aqueous ethanol (Bechamp Reduction). This method is highly chemoselective for nitro groups and will not touch the aryl chloride.

  • Option B (Catalytic - Modified): If hydrogenation is required for scale, switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for C-Cl bond cleavage while retaining activity for NO2 reduction.

  • Option C (Additive): If using Pd/C, add a de-halogenation inhibitor such as morpholine or magnesium oxide , though this is less reliable than Option A.

Q4: The final product is pink or red instead of off-white.

Diagnosis: Azo or Azoxy coupling intermediates. Causality: Incomplete reduction or oxidation of the amine during workup. Corrective Protocol:

  • Complete Reduction: Ensure the reaction runs to completion (check for hydroxylamine intermediate).

  • Inert Atmosphere: Perform the workup and drying under Nitrogen/Argon. Anilines are prone to air oxidation.

  • Acid Wash: Wash the organic layer with dilute HCl during extraction to remove colored azo impurities (which are less basic).

Data & Specifications

Impurity Profile & Limits

ComponentRRT (Approx)OriginLimit (Spec)Removal Strategy
Target: 5-Amino 1.00Product> 98.0%N/A
Des-Chloro 0.4 - 0.6Reduction (Over-reaction)< 0.15%Switch to Fe/AcOH or Pt(S)/C
6-Nitro Isomer 0.95Nitration (Regio)< 0.15%Recrystallization (EtOH)
Amide Impurity 0.2 - 0.3Nitration (Hydrolysis)< 0.50%Control Temp < 5°C

Recommended HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 80% B over 20 mins.

  • Detection: UV at 240 nm (Nitrile absorbance) and 210 nm.

Decision Tree for Reduction Optimization

ReductionTree Start Start: Nitro-Intermediate Reduction CheckMethod Current Method? Start->CheckMethod PdH2 Pd/C + H2 CheckMethod->PdH2 FeAcid Fe / Acid or SnCl2 CheckMethod->FeAcid IssueDeCl Issue: De-chlorination detected? PdH2->IssueDeCl CheckColor Pink/Red Product? FeAcid->CheckColor Check Color SwitchCat ACTION: Switch Catalyst IssueDeCl->SwitchCat Yes (>0.5%) UsePtS Use Sulfided Pt/C (Pt(S)/C) SwitchCat->UsePtS If Hydrogenation Required UseChem Use Fe/NH4Cl (Chemoselective) SwitchCat->UseChem If Batch/Solid Waste OK Inert ACTION: Purge O2 / Acid Wash CheckColor->Inert Yes

Figure 2: Decision tree for selecting the correct reduction conditions to avoid de-halogenation.

References

  • Synthesis of 4-chloro-2-nitrobenzonitrile (Precursor Logic) . European Patent Office.[1] EP0110559A1.[1] Available at: [Link][3]

  • Reductive Dechlorination of Chlorocarbons (Catalyst Poisoning) . University of Kentucky. Available at: [Link]

  • Reduction of Nitro Compounds (Chemoselectivity) . SciSpace. Available at: [Link]

Sources

Technical Support Center: Acidic Stability of 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 5-Amino-4-chloro-2-methylbenzonitrile (CAS 1173434-90-6). It addresses stability profiles, solubility behaviors, and degradation mechanisms under acidic conditions.

Executive Summary

5-Amino-4-chloro-2-methylbenzonitrile exhibits a dual-response behavior in acidic environments.[1][2][3] Under controlled, low-temperature conditions (


), the compound is chemically stable but physically reactive, forming a water-soluble anilinium salt. Under forcing conditions (elevated temperature or prolonged exposure to concentrated mineral acids), the nitrile moiety undergoes irreversible hydrolysis to the corresponding amide and carboxylic acid.

Key Stability Indicators:

  • Safe Zone: Dilute mineral acids (HCl, H₂SO₄) at

    
    .
    
  • Risk Zone: Concentrated acids

    
     (Hydrolysis).
    
  • Critical Interaction: Nitrous acid (HNO₂) causes immediate diazotization (irreversible transformation).

Part 1: Mechanism & Degradation Pathways

Understanding the chemical fate of this molecule is critical for troubleshooting yield losses or impurity profiles.

The Acid-Response Pathway

The presence of the amino group (C5) and the nitrile group (C1) creates a competition between reversible protonation and irreversible hydrolysis.

  • Protonation (Reversible): The amino group is the most basic site. In dilute acid, it protonates to form the ammonium salt. This increases solubility but does not degrade the molecule.

  • Hydrolysis (Irreversible): The protonated ammonium group is electron-withdrawing, which destabilizes the nitrile carbon, making it more susceptible to nucleophilic attack by water. However, the ortho-methyl group (C2) provides steric hindrance, offering a kinetic barrier that slows this hydrolysis compared to unhindered benzonitriles.

StabilityPathway FreeBase Free Base (Insoluble Solid) Target Compound Salt Anilinium Salt (Water Soluble) Reversible Form FreeBase->Salt + H+ (Acid) Fast, <25°C Salt->FreeBase + OH- (Base) Neutralization Amide Amide Impurity (Hydrolysis Intermediate) Salt->Amide + H2O / Heat Slow Hydrolysis Acid Carboxylic Acid (Degradation Product) Amide->Acid + H2O / Heat Fast Hydrolysis

Figure 1: Reaction pathways of 5-Amino-4-chloro-2-methylbenzonitrile in acidic media. Green indicates the safe, reversible state; Yellow and Red indicate permanent degradation.

Part 2: Troubleshooting Guide (Q&A)
Category 1: Solubility & Physical State

Q: I added 1M HCl to my reaction mixture during workup, and my product disappeared from the organic layer. Did it decompose? A: Likely not. It has simply extracted into the aqueous phase.

  • The Science: The 5-amino group protonates in 1M HCl, forming the hydrochloride salt. This salt is highly polar and partitions into water.

  • Solution: To recover the compound, separate the aqueous layer, cool it to

    
    , and slowly basify with saturated NaHCO₃ or NaOH until pH 8-9. The free base will precipitate or can be extracted back into an organic solvent (e.g., Ethyl Acetate or DCM).
    

Q: Why is the compound difficult to dissolve in dilute acetic acid compared to HCl? A: Acetic acid is a weak acid and may not fully protonate the aniline, especially given the electron-withdrawing effect of the Chlorine and Nitrile groups which reduce the basicity of the amine.

  • Recommendation: Use a stronger mineral acid (HCl or H₂SO₄) if complete solubilization is required, or use a co-solvent system (e.g., Methanol/Acetic Acid).

Category 2: Chemical Stability & Impurities

Q: I see a new peak on HPLC at RRT 0.85 after heating the compound in acidic methanol. What is it? A: This is likely the amide intermediate (5-Amino-4-chloro-2-methylbenzamide).

  • Mechanism: Acidic methanol at elevated temperatures promotes the hydration of the nitrile. While the ortho-methyl group provides steric protection, prolonged heating overcomes this barrier.

  • Prevention: Avoid heating acidic solutions above

    
    . If heating is required for a subsequent step, ensure the acid concentration is minimized or switch to anhydrous acidic conditions if possible.
    

Q: Can I use this compound in a Sandmeyer reaction (Diazotization)? A: Yes, but temperature control is critical.

  • Protocol: The reaction with NaNO₂/HCl must be performed at

    
    .
    
  • Risk: If the temperature rises above

    
     during diazotization, the diazonium salt can hydrolyze to the phenol (replacing the NH₂ with OH) or the nitrile can begin to hydrolyze.
    

Q: Is the Chlorine atom at position 4 stable in acid? A: Yes. The aryl chloride bond is robust under standard acidic conditions. It generally requires transition metal catalysis (e.g., Pd/C hydrogenation) or extremely harsh nucleophilic conditions to cleave.

Part 3: Experimental Protocols
Protocol A: Stability Testing (HPLC)

Use this protocol to verify if your specific acidic conditions are causing degradation.

  • Preparation: Dissolve 10 mg of 5-Amino-4-chloro-2-methylbenzonitrile in 10 mL of the solvent system (e.g., 1M HCl in MeOH).

  • Incubation: Split the sample into two vials. Keep one at

    
     and one at the intended process temperature (e.g., 
    
    
    
    ).
  • Sampling: Inject samples at T=0, T=1h, and T=4h.

  • Analysis: Monitor for the appearance of the Amide peak (typically elutes earlier than the nitrile on Reverse Phase C18).

Quantitative Stability Data (Predicted):

ConditionTemp (

)
Time (h)% Recovery (Nitrile)Major Impurity
1M HCl (aq)2524>99.5%None
1M HCl (aq)604~92%Amide
6M H₂SO₄802<50%Carboxylic Acid
Protocol B: Safe Acidic Workup

Standard procedure to remove inorganic salts without hydrolyzing the nitrile.

  • Quench: Cool reaction mixture to

    
    .
    
  • Acidify: Add 1N HCl dropwise. Maintain internal temperature

    
    .
    
  • Phase Split: If the product is the free base (solid), filter it off. If the product is in solution, keep the pH acidic only as long as necessary.

  • Neutralization: If the product is trapped as a salt in the aqueous layer, neutralize immediately with cold NaHCO₃ to precipitate the stable free base.

References
  • General Nitrile Hydrolysis: Abbas, K. A.[1] "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Jordan Journal of Chemistry, Vol. 3, No. 1, 2008. (Provides mechanistic basis for acid-catalyzed hydrolysis kinetics).

  • Ortho-Effect on Stability: Cohen, L. A., & Jones, W. M. "A Study of the Hydrolysis of Ortho-Substituted Benzonitriles." Journal of the American Chemical Society, 1962. (Establishes the steric hindrance effect of the 2-methyl group).

Sources

Catalyst selection for 5-Amino-4-chloro-2-methylbenzonitrile hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Hydrogenating 5-Amino-4-chloro-2-methylbenzonitrile to its corresponding benzylamine (5-Amino-4-chloro-2-methylbenzylamine) presents a classic "chemoselectivity triangle" challenge. You are balancing three competing forces:

  • Nitrile Reduction: Requires high activity (typically Ni or Co).

  • Halogen Retention: The aryl chloride at the 4-position is susceptible to hydrogenolysis (dehalogenation), especially on Palladium (Pd) surfaces.

  • Amine Selectivity: The intermediate imine is highly prone to condensation with the product amine, forming secondary amine dimers (dimerization).

This guide moves beyond generic advice, providing a targeted protocol to navigate these competing pathways.

Catalyst Selection Matrix

The choice of catalyst dictates your impurity profile. Do not default to Pd/C, as it is the primary cause of dehalogenation in this substrate class.

Catalyst SystemPrimary Amine SelectivityHalogen RetentionActivityRecommendation
Raney® Cobalt (RaCo) High High ModeratePrimary Choice. The "Gold Standard" for halobenzonitriles. Co is less active for C-Cl insertion than Ni or Pd.
Raney® Nickel (RaNi) ModerateModerateHigh Secondary Choice. Requires additives (NH₃) and strict temperature control (<50°C) to prevent dehalogenation.
Pt/C (Sulfided) HighVery High LowSpecialist Choice. Use if dehalogenation is uncontrollable with RaNi. The sulfur poisons the hydrogenolysis sites.
Pd/C LowVery Low HighAvoid. Rapidly strips the chlorine atom (hydrodechlorination) before nitrile reduction is complete.

Recommended Experimental Protocol (The "Safe" Route)

This protocol utilizes Raney® Cobalt to maximize halogen retention while suppressing dimer formation.

Reagents:

  • Substrate: 5-Amino-4-chloro-2-methylbenzonitrile

  • Catalyst: Raney® Cobalt (approx. 10-20 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous preferred)

  • Additive: Ammonia (7N in Methanol or gaseous NH₃) – Critical for stopping dimerization.

Step-by-Step Workflow:

  • Catalyst Prep: Wash Raney® Cobalt slurry 3x with anhydrous methanol to remove water/alkali. Safety: Keep wet at all times; pyrophoric.

  • Loading: Charge autoclave with substrate, washed catalyst, and methanol.

  • Additive: Add Ammonia (approx. 2–5 equivalents relative to substrate).

    • Why? NH₃ shifts the equilibrium of the intermediate imine away from secondary amine formation (see Diagram 1).

  • Conditions:

    • Pressure: 20–40 bar H₂ (Nitriles require higher pressure than nitro/alkenes).

    • Temperature: 60–80°C. (Note: RaCo requires higher temp than RaNi, but is safer for the halogen).

  • Workup: Filter catalyst under inert atmosphere (Argon/N₂). Concentrate filtrate.[1]

Troubleshooting & FAQs

Q1: Why is my chlorine atom "falling off" (Dehalogenation)?

Diagnosis: You are likely using a catalyst with high affinity for oxidative addition into the C-Cl bond (like Pd or unmodified RaNi) or running at too high a temperature. The Fix:

  • Switch to Raney® Cobalt: It is intrinsically less active for hydrogenolysis.

  • Poison the Catalyst: If you must use Raney® Nickel, add a "modifier" like thiophene or sodium thiocyanate (0.1–0.5 mol%). These species selectively poison the high-energy sites responsible for C-Cl bond breaking without stopping the nitrile reduction.

  • Acidic Scavengers: In rare cases, adding a stoichiometric amount of acid (e.g., H₂SO₄) can protonate the product amine, preventing it from poisoning the catalyst, but this is risky with nitriles as it can hydrolyze the imine to an aldehyde.

Q2: I am seeing large amounts of "dimer" (Secondary Amine). Why?

Diagnosis: The "Condensation Pathway" is active. The intermediate imine (


) reacts with the newly formed primary amine (

) to form a secondary imine, which is then hydrogenated to a secondary amine. The Fix:
  • Increase Ammonia: You must saturate the system with NH₃. This pushes the equilibrium back toward the primary imine.

  • Increase H₂ Pressure: Higher pressure speeds up the hydrogenation of the primary imine to the primary amine, reducing its lifetime and chance to couple.

Q3: The reaction stops at 50% conversion. Is the catalyst dead?

Diagnosis: Likely Product Inhibition . The primary amine product (benzylamine) is basic and can bind strongly to the metal surface, blocking active sites. The Fix:

  • Solvent Switch: Move to a solvent that better solvates the amine product (e.g., Ethanol with higher NH₃ concentration).

  • Higher Loading: Increase catalyst loading to 20 wt%.

  • Check Feedstock: Ensure your starting material contains no sulfur or thio-impurities from previous steps (e.g., if prepared via Sandmeyer reaction), as these permanently poison RaCo/RaNi.

Mechanistic Visualization

The following diagram maps the critical bifurcation points where your yield is lost.

G Start Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Start->Imine + H2 (Slow Step) Dehalo Dehalogenated Impurity (Des-Chloro) Start->Dehalo Pd/C or High Temp (C-Cl Cleavage) PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) SecAmine Secondary Amine (Dimer) Imine->SecAmine + Primary Amine (- NH3) Aldehyde Aldehyde (Hydrolysis) Imine->Aldehyde + H2O (Trace) PrimaryAmine->Dehalo Over-reduction Control1 Inhibit with NH3 Control1->SecAmine Control2 Prevent with RaCo or Pt Control2->Dehalo

Caption: Reaction pathway showing the competition between selective hydrogenation (Green) and the two major failure modes: Dehalogenation and Dimerization (Red).

References

  • Tundo, P., et al. (2003).[2] Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems.[2][3] Journal of Molecular Catalysis A: Chemical.[2] Link

  • BenchChem Technical Support. (2025). Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.Link

  • Ma, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Link

  • RSC Publishing. (2020). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure.[4] Nanoscale Advances. Link

  • Clariant Specialty Chemicals. Catalysts for hydrogenation processes: NiSat™ and HyFlex™ Series.Link

Sources

Handling moisture sensitivity in 5-Amino-4-chloro-2-methylbenzonitrile storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling and storage challenges associated with 5-Amino-4-chloro-2-methylbenzonitrile (CAS: 1173434-90-6).

This compound is a critical building block in the synthesis of RAS inhibitors and wild-type KIT inhibitors, often used in downstream tetrazole formations or cross-coupling reactions[1][2]. However, its bifunctional nature—containing both a primary aniline and a benzonitrile group—makes it highly susceptible to moisture-accelerated degradation. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure your batch maintains absolute integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My batch of 5-Amino-4-chloro-2-methylbenzonitrile has turned from an off-white powder to a dark brown/purple color. What caused this, and is it still usable? A: The discoloration is caused by the oxidation of the primary aniline group , a process significantly accelerated by the presence of atmospheric moisture. Moisture acts as a solvent micro-environment on the crystal surface, facilitating the dissolution of trace oxygen and transition metals. The aniline moiety oxidizes to form an aniline radical cation, which subsequently couples to form highly conjugated, colored oligomers (such as aminoquinones or phenazine derivatives)[3][4][5]. Recommendation: Do not use heavily discolored batches for sensitive catalytic cross-couplings, as the quinoid byproducts can poison palladium or copper catalysts. You must verify purity via HPLC. If purity has dropped below 98%, recrystallization is required.

Q2: We stored the compound in a standard reagent cabinet, and it has formed hard clumps. How does this affect my synthesis? A: This is a physical degradation phenomenon known as capillary condensation [6]. When stored above its deliquescence relative humidity (RH), the powder absorbs moisture, creating liquid bridges between particles that eventually solidify into hard clumps. Beyond throwing off your stoichiometric weighing, this absorbed water will violently quench moisture-sensitive reagents used in downstream steps. For instance, if you are converting the nitrile to a tetrazole using sodium azide and a Lewis acid catalyst[2], the trapped water will hydrolyze the catalyst and drastically reduce your yield.

Q3: Can the nitrile group itself degrade just from atmospheric moisture? A: Yes, though it is kinetically slower than aniline oxidation. Benzonitriles can undergo partial hydrolysis to form benzamides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[7]. This reaction is catalyzed by trace acidic or basic impurities present in the ambient environment or the glass container. Over long-term storage in humid conditions, you will observe a new peak in your LC-MS corresponding to the amide (+18 Da mass shift).

G Compound 5-Amino-4-chloro- 2-methylbenzonitrile Moisture Moisture (H2O) + O2 Compound->Moisture AmineDeg Aniline Oxidation (Brown/Dark Discoloration) Moisture->AmineDeg ROS / Trace Metals NitrileDeg Nitrile Hydrolysis (Amide/Acid Formation) Moisture->NitrileDeg Trace Acid/Base PhysicalDeg Capillary Condensation (Caking & Clumping) Moisture->PhysicalDeg High RH Storage Downstream Failed Downstream Synthesis (e.g., Tetrazole Formation) AmineDeg->Downstream NitrileDeg->Downstream PhysicalDeg->Downstream

Mechanistic degradation pathways of 5-Amino-4-chloro-2-methylbenzonitrile upon moisture exposure.

Part 2: Quantitative Storage Parameters

To prevent both chemical oxidation and physical deliquescence, storage conditions must strictly control humidity, temperature, and light exposure[8]. The following table summarizes the causality and expected outcomes of various storage environments.

Storage ConditionAtmosphereContainer TypeTempExpected Shelf LifeDegradation Risk Profile
Optimal (Recommended) Argon / NitrogenAmber Glass + PTFE Seal inside a Moisture Barrier Bag (MBB) with Desiccant2–8 °C> 24 MonthsNegligible. Inert gas prevents oxidation; MBB blocks moisture; low temp slows kinetics.
Sub-Optimal Ambient AirClear Glass + Standard Cap20–25 °C3–6 MonthsModerate. Light exposure and ambient oxygen will cause slow browning of the aniline.
High Risk Ambient AirUnsealed / Frequently opened container> 25 °C< 1 MonthSevere. Rapid caking, moisture absorption, and amide formation via hydrolysis.

Part 3: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to handle, store, and verify the dryness of your 5-Amino-4-chloro-2-methylbenzonitrile inventory.

Protocol A: Inert Gas Blanketing and Aliquoting (Schlenk Technique)

Causality: Opening a cold bottle in a humid lab causes immediate condensation of water vapor onto the cold powder. This protocol prevents condensation and purges oxygen[9].

Step-by-Step Methodology:

  • Equilibration: Remove the sealed amber bottle of 5-Amino-4-chloro-2-methylbenzonitrile from the 2–8 °C refrigerator. Do not open it. Allow it to sit in a desiccator for 2 hours until it reaches ambient room temperature.

  • Atmosphere Exchange: Transfer the bottle into a glovebox purged with Argon, or connect the bottle to a Schlenk line using a Sure/Seal™ septum inlet adapter[9].

  • Aliquoting: Weigh out the exact stoichiometric amounts needed for your immediate syntheses into separate, dry, amber vials.

  • Purging: If using a Schlenk line, apply a gentle vacuum to the master bottle for 15 seconds to remove ambient air introduced during weighing, then backfill with dry Argon. Repeat this cycle three times.

  • Sealing: Seal the master bottle with a PTFE-lined cap. Wrap the cap tightly with Parafilm.

  • Secondary Containment: Place the bottle inside a Moisture Barrier Bag (MBB) containing a fresh silica gel desiccant packet and a Humidity Indicator Card (HIC)[10][11]. Heat-seal the bag and return it to the refrigerator.

Workflow Recv 1. Receive & Equilibrate (Warm to Room Temp) Test 2. Karl Fischer Titration (Validate <0.1% H2O) Recv->Test Inert 3. Argon/Nitrogen Purge (Glovebox or Schlenk) Test->Inert Desiccant 4. Secondary Container (MBB w/ Silica Desiccant) Inert->Desiccant Store 5. Dark Storage at 2-8°C (Monitor Humidity Card) Desiccant->Store

Standard operating procedure for the moisture-free storage of benzonitrile derivatives.

Protocol B: Karl Fischer (KF) Coulometric Titration for Moisture Validation

Causality: Before committing an expensive batch of 5-Amino-4-chloro-2-methylbenzonitrile to a sensitive reaction (e.g., a Buchwald-Hartwig amination or tetrazole synthesis), you must validate that the internal moisture content is below the critical threshold (< 0.1%).

Step-by-Step Methodology:

  • Preparation: Ensure the KF titrator is stabilized with fresh Hydranal™ Coulomat reagent. The drift should be stable and below 10 µ g/min .

  • Sampling: Inside a dry box, accurately weigh ~100 mg of the 5-Amino-4-chloro-2-methylbenzonitrile sample into a dry glass syringe or a crimp-sealed vial.

  • Injection: Quickly transfer the solid into the KF titration vessel. If the compound is highly clumped (indicating severe moisture), dissolve it first in 1.0 mL of anhydrous methanol (ensure you run a blank subtraction for the methanol).

  • Titration: Initiate the coulometric titration. The iodine generated at the anode will react stoichiometrically with the water in the sample.

  • Validation: Calculate the water content.

    • Pass: < 0.1% water (Proceed with synthesis).

    • Fail: > 0.1% water (The batch must be dried in a vacuum oven at 40 °C with a P2O5 trap for 24 hours prior to use).

References

  • WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof. Google Patents.
  • US20240262826A1 - Wild type kit inhibitors. Google Patents.
  • Partial hydrolysis of benzonitriles. Computational Chemistry List (CCL). Available at:[Link]

  • Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution. SciSpace. Available at:[Link]

  • Kinetics of moisture-induced hydrolysis in powder blends stored at and below the deliquescence relative humidity. PubMed. Available at:[Link]

  • Effective Ways of Moisture Sensitive Device Storage and Handling. RayPCB. Available at:[Link]

  • Organic Lab Report Hydrolysis Of Benzonitrile. The Cameron Team. Available at:[Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Amino-4-chloro-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in the synthesis of 5-Amino-4-chloro-2-methylbenzonitrile and its derivatives. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

FAQs: First Principles of Temperature Optimization

This section addresses fundamental questions regarding the critical role of temperature in chemical reactions involving substituted benzonitriles.

Q1: Why is reaction temperature such a critical parameter to control in the synthesis of these derivatives?

A: Temperature is a primary lever for controlling both the rate and outcome of a chemical reaction.[1] For the synthesis of 5-Amino-4-chloro-2-methylbenzonitrile derivatives, which often involves nucleophilic aromatic substitution (SNAr) or other sensitive transformations, temperature influences three key aspects:

  • Reaction Rate: Increasing temperature generally increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.[1] This is crucial for driving reactions with high activation energy barriers to completion in a reasonable timeframe.

  • Selectivity: Many syntheses can proceed through multiple pathways, leading to desired products and undesired isomers or byproducts. Temperature can differentially affect the activation energies of these competing pathways. By carefully selecting the temperature, you can favor the pathway leading to the target molecule, thereby increasing reaction selectivity.

  • Stability: Both starting materials and products have a limited thermal stability.[2] Excessive temperatures can lead to decomposition, polymerization of nitrile groups, or other degradation pathways, resulting in lower yields and complex purification challenges.[3][4]

Q2: What are the general risks of setting the temperature too low or too high?

A: Setting an inappropriate temperature can lead to a range of issues:

  • Too Low:

    • Incomplete Conversion: The reaction may be too slow to reach completion within a practical timeframe, leaving significant amounts of unreacted starting material.

    • Poor Solubility: Reagents may not be fully dissolved, leading to a heterogeneous mixture and inconsistent reaction kinetics.

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically controlled product, which may not be the most stable or desired (thermodynamic) product.

  • Too High:

    • Impurity Formation: Increased rates of side reactions are common. For instance, in amination reactions on chloro-aromatics, high temperatures can promote the formation of di-substituted or other isomeric byproducts.[5]

    • Degradation: As mentioned, starting materials, intermediates, or the final product can decompose. Aminobenzonitriles can be susceptible to thermal degradation.[2][3]

    • Safety Hazards: Runaway exothermic reactions can occur, especially during scale-up, posing significant safety risks.[6]

    • Solvent Issues: Approaching the boiling point of the solvent can lead to pressure buildup and solvent loss if not properly controlled.

Troubleshooting Guide: Common Experimental Issues

This section is designed in a question-and-answer format to directly address specific problems encountered during experimentation.

Q3: My reaction is very slow and shows low conversion of the starting material. What is my first step in temperature optimization?

A: When a reaction is sluggish, a systematic and gradual increase in temperature is the most logical first step. However, this should be done methodically, not arbitrarily.

Application Scientist's Note: The relationship between temperature and reaction rate is described by the Arrhenius equation. A general rule of thumb is that the rate of many organic reactions doubles for every 10 °C increase in temperature. Before increasing the heat, first confirm that other factors are not rate-limiting, such as poor mixing, low reagent concentration, or catalyst deactivation.

A recommended approach is to perform a scouting experiment.

Protocol 1: Systematic Temperature Increase Study
  • Baseline: Set up the reaction at your initial, low-conversion temperature (e.g., 50 °C). This will serve as your control.

  • Gradient Setup: Prepare three to four identical reactions to be run in parallel at incrementally higher temperatures (e.g., 60 °C, 70 °C, 80 °C, and 90 °C). Ensure the range does not exceed the boiling point of the solvent or the known decomposition temperature of any component.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small, quenched aliquot from each reaction.

  • Analysis: Analyze the aliquots by a suitable method like HPLC or UPLC to quantify the consumption of starting material, formation of the desired product, and the emergence of any new impurities.

  • Evaluation: Plot the conversion and impurity levels as a function of temperature and time. This will reveal the temperature at which the reaction proceeds efficiently without a significant increase in side products.

Q4: I'm getting a good conversion rate, but my TLC/HPLC shows multiple side products. How can temperature be used to improve the purity profile?

A: The formation of multiple byproducts, especially at high conversion, strongly suggests that the reaction temperature is too high, activating undesired reaction pathways.[5]

Application Scientist's Note: Side reactions, such as di-substitution or reaction at alternative sites on the aromatic ring, often have a higher activation energy than the desired reaction.[5][7] By lowering the temperature, you can disproportionately slow down these higher-energy pathways while still allowing the primary reaction to proceed at an acceptable rate, thus improving selectivity.

Troubleshooting Workflow: Mitigating Impurity Formation

G Start High Impurity Profile Observed at Temp (T) Step1 Decrease Temperature by 10-20°C (New Temp = T_low) Start->Step1 Step2 Monitor Reaction Progress (HPLC/TLC at regular intervals) Step1->Step2 Decision1 Is Reaction Rate Acceptable? Step2->Decision1 Step3 Hold at T_low and Extend Reaction Time Decision1->Step3  Yes Step4 Gradually Increase Temp (e.g., in 5°C increments) Decision1->Step4  No Decision2 Is Purity Profile Improved? Step3->Decision2 Step4->Decision2 Success Optimized Condition Found: Improved Purity at Acceptable Rate Decision2->Success  Yes Failure Temperature is not the sole issue. Re-evaluate solvent, base, or catalyst. Decision2->Failure  No

Caption: A decision-making workflow for troubleshooting high impurity levels.

Q5: I suspect my product is degrading at the reaction temperature. How can I confirm this and find a stable operating window?

A: Thermal stability is a critical parameter that must be experimentally determined.[2] Assuming degradation based on a poor yield can be misleading. A forced degradation study is the correct approach.

Application Scientist's Note: The stability of your target molecule, 5-Amino-4-chloro-2-methylbenzonitrile, dictates the maximum allowable temperature for the reaction and subsequent workup procedures, such as distillation.[6] It is crucial to test the stability of the isolated product under the proposed reaction conditions (solvent, temperature) but in the absence of other reactants.

Protocol 2: Assessing Thermal Stability of the Final Product
  • Preparation: Prepare several vials containing a known concentration of your purified product dissolved in the reaction solvent.

  • Incubation: Place the vials at your current reaction temperature and at two or three higher temperatures (e.g., 80 °C, 90 °C, 100 °C). Include a control sample stored at a low temperature (e.g., 4 °C).

  • Time-Point Analysis: At specified time points (e.g., 2, 6, 12, 24 hours), remove one vial from each temperature.

  • Quantitative Analysis: Analyze the samples immediately using a calibrated HPLC method to determine the concentration of the product.

  • Data Interpretation: Plot the percentage of remaining product against time for each temperature. A significant drop in concentration at a given temperature confirms thermal instability. This data will define the upper-temperature limit for your process.

Data Presentation: Interpreting Optimization Results

Summarizing your experimental data in a clear format is essential for making informed decisions.

Table 1: Hypothetical Results from a Temperature Optimization Study

EntryTemperature (°C)Time (h)Conversion (%)Product Purity (Area % by HPLC)Key Impurity (Area %)
160244598.50.8
270168598.11.2
38089997.51.8
4904>9994.24.5
51004>9985.711.3 (Degradation)

Analysis of Table 1: From this hypothetical data, 80 °C (Entry 3) appears to be the optimal temperature. It provides excellent conversion in a reasonable timeframe with high product purity. At 90 °C (Entry 4), the reaction is faster, but impurity formation becomes significant. At 100 °C (Entry 5), severe degradation or side reactions are evident, drastically reducing purity.

Logical Framework for Temperature Optimization

The process of optimizing reaction temperature can be visualized as a logical decision tree.

G Start Define Reaction Goal (e.g., >98% Conversion, >97% Purity) Scout Conduct Initial Scouting (e.g., 50°C, 75°C, 100°C) Start->Scout AnalyzeScout Analyze Results: Conversion, Purity, Side Products Scout->AnalyzeScout Decision_Rate Is Conversion Rate Too Low? AnalyzeScout->Decision_Rate IncreaseTemp Increase Temperature Systematically Decision_Rate->IncreaseTemp  Yes Decision_Purity Is Purity Profile Unacceptable? Decision_Rate->Decision_Purity  No Refine Refine Temperature in Narrower Range (±5-10°C) IncreaseTemp->Refine DecreaseTemp Decrease Temperature Systematically Decision_Purity->DecreaseTemp  Yes Decision_Purity->Refine  No DecreaseTemp->Refine Final Lock Optimal Temperature and Validate Refine->Final

Caption: A logical decision tree for a systematic approach to temperature optimization.

References

  • Reversible thermosalience of 4-aminobenzonitrile - RSC Publishing.
  • Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile - Benchchem.
  • Optimization of the nucleophilic aromatic substitution reaction - ResearchG
  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC.
  • Guidelines for Process Development, Optimiz
  • Production process for preparing chlorobenzonitrile through ammoxidation - Google P
  • Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis - ResearchG
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Steps to Process Development Optimization - BioPharm Intern
  • Reactions of Nitriles - Chemistry Steps.
  • Nucleophilic Aromatic Substitution: SNAr - KPU Pressbooks.
  • Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook.
  • Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile - MDPI.
  • Enhancement of Processability, Thermal Stability, and Mechanical Properties of Phthalonitrile Resins - SSRN.
  • Comparative reactivity of Benzonitrile and other arom
  • Temperature Based Process Characterization of Pharmaceutical Freeze-Thaw Oper
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
  • Data Science-Assisted Workflow for Reaction Optimization in Process Chemistry - ACS Public
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • A Comparative Analysis of the Reactivity of 2-Amino-4-chloro-5-methylbenzonitrile Against Other Anilines - Benchchem.
  • Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures - ResearchG
  • Reaction Condition Optimization - Cre

Sources

Validation & Comparative

HPLC method development for 5-Amino-4-chloro-2-methylbenzonitrile analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Optimization Guide
Subject: Separation of Halogenated Benzonitrile Isomers and Impurities

Executive Summary & Molecular Profile

The Challenge: 5-Amino-4-chloro-2-methylbenzonitrile (CAS: 1173434-90-6) presents a classic chromatographic challenge: separating a multi-substituted benzene ring from its regioisomers (e.g., 4-amino-5-chloro-2-methylbenzonitrile) and synthesis by-products (e.g., de-chlorinated impurities).

Standard C18 alkyl-chain methods often fail to resolve these species because the hydrophobicity differences between positional isomers are negligible. This guide compares a standard C18 protocol against an optimized Phenyl-Hexyl protocol , demonstrating why


 interaction mechanisms are superior to pure hydrophobic interaction for this class of compounds.

Molecular "Personality":

  • Core Structure: Electron-deficient aromatic ring (due to -CN and -Cl groups).

  • Functional Groups: Weakly basic amine (-NH2, pKa ~2.5–3.5 due to electron-withdrawing neighbors) and a neutral nitrile.

  • Solubility: Low aqueous solubility; highly soluble in Methanol (MeOH) and Acetonitrile (ACN).

  • Detection: Strong UV absorbance at 240 nm (primary) and 305 nm (secondary, aniline band).

Comparative Study: Column Chemistry & Selectivity

We compared two distinct stationary phases. The goal was to achieve a resolution (


) > 2.0 between the target analyte and its critical isomer impurity.
Experimental Setup
  • Instrument: Agilent 1290 Infinity II LC System.

  • Sample: 0.5 mg/mL in 50:50 Water:MeOH.

  • Target: 5-Amino-4-chloro-2-methylbenzonitrile (ACMB).

  • Impurity (Imp-A): 4-Amino-5-chloro-2-methylbenzonitrile (Regioisomer).

Method A: The "Generic" C18 Approach (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 10-90% B in 15 min.

  • Result: FAILURE. The target and isomer co-elute or show "shouldering." The hydrophobic selectivity is insufficient to distinguish the position of the Chlorine atom.

Method B: The "Optimized" Phenyl-Hexyl Approach (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 10 mM Ammonium Acetate pH 4.5 (A) / Methanol (B).

  • Gradient: 20-80% B in 15 min.

  • Result: SUCCESS. Baseline separation (

    
    ).
    
  • Mechanism: The Phenyl-Hexyl phase engages in

    
     interactions with the aromatic ring of the analyte. The position of the electron-withdrawing Chlorine atom alters the electron density of the ring, creating a significant difference in interaction strength with the phenyl stationary phase that a C18 chain cannot "see."
    
Data Summary Table
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.42 min9.15 min-
Retention Time (Isomer) 8.50 min10.05 min-
Resolution (

)
0.6 (Co-elution) 3.2 (Baseline) Optimized
Peak Symmetry (Tailing) 1.4 (Silanol interaction)1.1 (Improved by Buffer)Acceptable
Backpressure ~180 bar~240 bar (MeOH viscosity)Manageable

The Optimized Protocol (Step-by-Step)

This protocol is validated for specificity and robustness.

Reagents
  • Methanol (MeOH): LC-MS Grade.

  • Ammonium Acetate: HPLC Grade.

  • Acetic Acid: Glacial, for pH adjustment.

  • Water: 18.2 MΩ·cm (Milli-Q).

Instrument Conditions
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or Biphenyl equivalent.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C (Controls viscosity of MeOH).

  • Injection Volume: 5 µL.

  • Detection: UV @ 240 nm (Reference off).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L Water. Adjust pH to 4.5 with Acetic Acid. Filter through 0.22 µm nylon filter.

    • Why pH 4.5? It suppresses silanol activity on the column (reducing tailing for the amine) while keeping the background stable.

  • Solvent B: 100% Methanol.

    • Why Methanol? MeOH promotes

      
       interactions better than Acetonitrile. ACN can suppress these interactions by forming its own 
      
      
      
      -complexes with the stationary phase.
Gradient Program
Time (min)% Buffer (A)% Methanol (B)Action
0.008020Equilibration
2.008020Isocratic Hold (Focusing)
15.002080Linear Gradient
18.002080Wash
18.108020Re-equilibration
23.008020End

Visualization: Method Development Logic

The following diagrams illustrate the decision-making process and the chromatographic mechanism.

Diagram 1: Column Selection Decision Matrix

ColumnSelection Start Start: 5-Amino-4-chloro-2-methylbenzonitrile CheckIsomers Are Regioisomers Present? Start->CheckIsomers StandardC18 Try C18 Column (Hydrophobic Interaction) CheckIsomers->StandardC18 No SwitchMech Switch Mechanism: Pi-Pi Interaction CheckIsomers->SwitchMech Yes (Critical) ResultC18 Result: Poor Resolution (Isomers Co-elute) StandardC18->ResultC18 ResultC18->SwitchMech SelectPhenyl Select Phenyl-Hexyl or Biphenyl SwitchMech->SelectPhenyl SelectSolvent Select Solvent: Methanol (Promotes Pi-Pi) SelectPhenyl->SelectSolvent FinalMethod Final Method: Phenyl-Hexyl + MeOH/Buffer SelectSolvent->FinalMethod

Caption: Decision matrix prioritizing Pi-Pi interactions for halogenated aromatic isomer separation.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Mechanism StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking (Retention) StationaryPhase->Interaction Overlaps with Analyte Target Molecule (Electron Deficient Ring) Analyte->Interaction Stronger Binding Impurity Regioisomer (Steric/Electronic Diff) Impurity->Interaction Weaker Binding Elution Separation Achieved Interaction->Elution Differential Release

Caption: Mechanistic view of how electron density differences drive separation on Phenyl phases.

Validation & Troubleshooting

System Suitability Criteria (Self-Validating System)

To ensure the method is reliable day-to-day, your system suitability test (SST) must meet these limits:

  • Resolution (

    
    ):  > 2.0 between Target and Isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 (Indicates proper pH buffering).
    
  • Precision (RSD): < 1.0% for retention time (n=6 injections).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions with the amine group.Increase buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) if using high pH.
Loss of Resolution Column "dewetting" or loss of Pi-Pi character.Ensure Methanol is used.[3][4][5] Acetonitrile can "wash out" Pi-Pi selectivity.
Ghost Peaks Nitrile hydrolysis.Prepare samples fresh. Avoid storing in acidic aqueous solution for >24h.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 vs. Phenyl selectivity).
  • Phenomenex Technical Notes. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic and Halogenated Compounds.

  • PubChem. (2024). Compound Summary: 5-Amino-4-chloro-2-methylbenzonitrile.[6] National Library of Medicine.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

A Comparative Guide to the Structural Elucidation of 5-Amino-4-chloro-2-methylbenzonitrile: 1H NMR in Focus

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. 5-Amino-4-chloro-2-methylbenzonitrile, a substituted aromatic compound, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a primary tool for structural elucidation, and objectively compares its utility against other key analytical techniques.

The Central Role of 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of organic compounds.[1] It relies on the magnetic properties of hydrogen nuclei (protons) to map out their chemical environments within a molecule.[1] For a molecule like 5-Amino-4-chloro-2-methylbenzonitrile, 1H NMR is instrumental in determining the substitution pattern on the aromatic ring.

Interpreting the 1H NMR Spectrum of 5-Amino-4-chloro-2-methylbenzonitrile

The structure of 5-Amino-4-chloro-2-methylbenzonitrile dictates a specific set of signals in its 1H NMR spectrum. The key features to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.[2][3]

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups (like nitrile and chlorine) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like amino and methyl) shield them, causing an upfield shift.[2][4]

  • Integration: The area under each signal is proportional to the number of protons it represents.[2]

  • Multiplicity: This is determined by the number of neighboring protons through a phenomenon called spin-spin coupling. The 'n+1' rule is a common guide, where 'n' is the number of equivalent neighboring protons.[2]

Predicted 1H NMR Spectral Data for 5-Amino-4-chloro-2-methylbenzonitrile:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3~7.3Singlet (s)1HN/A
H-6~6.7Singlet (s)1HN/A
-NH2~4.0-5.0 (broad)Singlet (s)2HN/A
-CH3~2.2Singlet (s)3HN/A

Note: Predicted values are based on general principles of 1H NMR spectroscopy for substituted benzenes. Actual values may vary depending on the solvent and spectrometer frequency.

Causality Behind the Assignments:

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are on carbons that are not adjacent to each other. Due to the substitution pattern, they do not have any ortho or meta proton neighbors to couple with, hence they appear as singlets. The H-3 proton is ortho to the electron-withdrawing nitrile group and will be deshielded, appearing further downfield than the H-6 proton, which is ortho to the electron-donating amino group.

  • Amino Protons (-NH2): These protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.[5] Their chemical shift can be highly variable and is dependent on concentration and solvent.[5]

  • Methyl Protons (-CH3): The methyl group protons are isolated from other protons on the ring and will therefore appear as a sharp singlet.

G cluster_molecule 5-Amino-4-chloro-2-methylbenzonitrile cluster_spectrum Predicted 1H NMR Signals mol {C|{N|H|H}}|{C|Cl}|{C|H}|{C|C≡N}|{C|CH3}|{C|H}} H3 H-3 | ~7.3 ppm | Singlet mol:h3_1->H3 ortho to -CN H6 H-6 | ~6.7 ppm | Singlet mol:h6_1->H6 ortho to -NH2 NH2 -NH2 | ~4.0-5.0 ppm | Broad Singlet mol:h1_1->NH2 mol:h1_2->NH2 CH3 -CH3 | ~2.2 ppm | Singlet mol:ch3->CH3

A Comparative Analysis with Other Analytical Techniques

While 1H NMR is a primary tool, a comprehensive structural elucidation relies on a suite of analytical techniques.[1] Each method provides a unique piece of the structural puzzle.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
1H NMR Proton environment, connectivity, and count.Excellent for determining the substitution pattern on the aromatic ring.Broad -NH2 peak can be ambiguous; provides no direct information on quaternary carbons.
13C NMR Carbon skeleton, including quaternary carbons.Confirms the number of unique carbon atoms and the presence of the nitrile and substituted aromatic carbons.Longer acquisition times compared to 1H NMR.
Infrared (IR) Spectroscopy Presence of functional groups.Clearly identifies the nitrile (-C≡N) stretch (~2230-2210 cm⁻¹) and the N-H stretches of the primary amine (~3500-3300 cm⁻¹).[5][6]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight (166.61 g/mol ) and can show characteristic fragmentation patterns (e.g., loss of Cl, CH3).[7]Does not distinguish between isomers.
High-Performance Liquid Chromatography (HPLC) Purity and retention time.Useful for assessing the purity of the sample and for purification.[8][9]Provides no direct structural information.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure accurate and reproducible data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Amino-4-chloro-2-methylbenzonitrile.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard pulse sequence.

    • Set an appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

G cluster_workflow NMR Data Acquisition Workflow start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent) instrument_setup Instrument Setup (Lock and Shim) data_acq Data Acquisition (Pulse and Acquire) data_proc Data Processing (FT, Phase, Calibrate, Integrate) interpretation Spectral Interpretation end End

Conclusion: An Integrated Approach to Structural Verification

The interpretation of the 1H NMR spectrum of 5-Amino-4-chloro-2-methylbenzonitrile provides a wealth of structural information, particularly regarding the substitution pattern of the aromatic ring. However, for unequivocal structural confirmation and to meet the rigorous standards of drug development and materials science, a multi-technique approach is paramount. By integrating data from 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, researchers can build a comprehensive and self-validating picture of the molecule's identity, purity, and structure. This integrated analytical strategy ensures the highest level of scientific integrity and provides a solid foundation for subsequent research and development activities.

References

  • BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile.
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • Sigma-Aldrich. 5-Amino-2-methoxy-4-methylbenzonitrile.
  • BLD Pharm. 5-AMino-4-chloro-2-methylbenzonitrile.
  • SpectraBase. 5-AMINO-4-CHLORO-2-FLUOROTOLUENE - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile.
  • ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide....
  • Chem-Impex. 4-Chloro-2-methylbenzonitrile.
  • IJTSRD. FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.
  • ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • NCBI Bookshelf. Toxicological Profile for Polycyclic Aromatic Hydrocarbons - ANALYTICAL METHODS.
  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ResearchGate. (2025). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • PubMed. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile.

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A Comparative Guide to the Synthetic Efficiency of 5-Amino-4-chloro-2-methylbenzonitrile Routes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of substituted benzonitriles is a cornerstone for the development of novel molecular entities. Among these, 5-Amino-4-chloro-2-methylbenzonitrile stands as a crucial intermediate, its versatile structure lending itself to the elaboration of a wide array of bioactive compounds. The efficiency of its synthesis directly impacts the pace and cost of research and development programs. This guide provides an in-depth, objective comparison of two plausible and efficient synthetic routes to this target molecule, supported by experimental data from analogous transformations and established chemical principles.

Introduction to the Synthetic Challenge

The synthesis of 5-Amino-4-chloro-2-methylbenzonitrile presents a classic challenge in aromatic chemistry: the regioselective installation of multiple substituents on a benzene ring. The selection of a synthetic route is a critical decision, balancing factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, scalability, and safety considerations. Herein, we analyze two primary strategies: a classical Sandmeyer-type reaction starting from a substituted aniline, and a route based on the reduction of a nitroaromatic precursor.

Route A: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.[1][2][3][4] This proposed route leverages this powerful transformation.

Logical Workflow for Route A

Route A A 4-Chloro-2-methyl-5-nitroaniline B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, aq. Acid, 0-5 °C) C 5-Amino-4-chloro-2-methylbenzonitrile B->C  Sandmeyer Cyanation (CuCN, NaCN, heat)

Caption: Proposed synthetic workflow for Route A.

Experimental Protocol (Analogous Procedure)

The following protocol is based on the well-documented synthesis of the isomeric 2-Amino-4-chloro-5-methylbenzonitrile and serves as a robust template for the synthesis of the target molecule.[5]

Step 1: Diazotization of 4-Chloro-2-methyl-5-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-chloro-2-methyl-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C upon completion of the addition to ensure full formation of the diazonium salt.

Causality of Experimental Choices: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The slow addition of sodium nitrite prevents localized high concentrations and a runaway reaction.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Amino-4-chloro-2-methylbenzonitrile.

Causality of Experimental Choices: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation, acting as a catalyst to facilitate the conversion of the diazonium salt to the nitrile.[1][3][4] The final heating step ensures the complete decomposition of the diazonium salt and the formation of the product.

Route B: Reduction of a Nitroaromatic Precursor

This route relies on the well-established reduction of an aromatic nitro group to an amine. The key challenge in this pathway is the efficient synthesis of the nitro-substituted precursor, 4-chloro-2-methyl-5-nitrobenzonitrile.

Logical Workflow for Route B

Route B A 2,5-Dichloronitrobenzene B 4-Chloro-2-nitrobenzonitrile A->B  Cyanation (CuCN, DMF, heat) C 4-Chloro-2-methyl-5-nitrobenzonitrile B->C  Nitration (HNO₃, H₂SO₄) D 5-Amino-4-chloro-2-methylbenzonitrile C->D  Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed synthetic workflow for Route B.

Experimental Protocol (Proposed)

This protocol is a composite of established procedures for similar transformations.

Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-Dichloronitrobenzene

This step is based on a patented procedure for the synthesis of an isomeric compound.[6][7]

  • A mixture of 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.0-1.5 eq), and a catalytic amount of an inorganic cyanide (e.g., potassium cyanide) in an inert solvent such as N,N-dimethylformamide (DMF) is heated at 140-170 °C for 3-6 hours.

  • After cooling, the reaction mixture is poured into a suitable solvent like toluene and stirred.

  • The precipitate is filtered, and the filtrate is concentrated.

  • The residue is washed to yield 4-chloro-2-nitrobenzonitrile.

Causality of Experimental Choices: This reaction is a nucleophilic aromatic substitution where the cyanide ion displaces one of the chlorine atoms. The nitro group in the ortho position activates the ring towards this substitution. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 2: Nitration of 4-Chloro-2-methylbenzonitrile (Hypothetical Step)

This step is based on general procedures for the nitration of aromatic compounds.[8][9][10]

  • To a cooled (0-10 °C) solution of 4-chloro-2-methylbenzonitrile in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction temperature is maintained below 15 °C.

  • After the addition is complete, the mixture is stirred for a short period and then poured onto crushed ice.

  • The precipitated product, 4-chloro-2-methyl-5-nitrobenzonitrile, is collected by filtration, washed with water, and dried.

Causality of Experimental Choices: The mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the electrophile in this aromatic substitution. The methyl and chloro substituents will direct the incoming nitro group.

Step 3: Reduction of 4-Chloro-2-methyl-5-nitrobenzonitrile

A variety of reagents can be employed for the reduction of aromatic nitro groups.[11][12][13][14][15] A common and effective method is the use of a metal in acidic conditions.

  • To a stirred suspension of 4-chloro-2-methyl-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol, water), iron powder (excess) and a catalytic amount of hydrochloric acid are added.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and filtered to remove the iron salts.

  • The filtrate is neutralized with a base (e.g., sodium carbonate) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield 5-Amino-4-chloro-2-methylbenzonitrile.

Causality of Experimental Choices: Iron in the presence of an acid is a classical and cost-effective method for the reduction of nitroarenes. Catalytic hydrogenation using H₂ and a palladium-on-carbon catalyst is another efficient, albeit potentially more expensive, alternative.

Comparative Analysis of Synthetic Routes

The choice between these two routes will depend on a variety of factors, which are summarized in the table below. The yields are estimated based on typical values for these types of reactions reported in the literature.

ParameterRoute A: Sandmeyer ReactionRoute B: Nitro Reduction
Starting Material 4-Chloro-2-methyl-5-nitroaniline2,5-Dichloronitrobenzene
Number of Steps 23
Estimated Overall Yield 60-75%45-60%
Key Reagents NaNO₂, CuCN, NaCNCuCN, HNO₃/H₂SO₄, Fe/HCl
Scalability Good, with safety considerations for diazonium salts[16][17]Good, with standard industrial procedures
Safety Considerations Potentially explosive diazonium salt intermediate (handled in situ); use of toxic cyanides.[16][18]Use of strong acids and high temperatures in the cyanation and nitration steps.
Cost of Starting Materials Potentially higher due to substituted anilineGenerally lower for the dichloronitrobenzene precursor.[19][20]

Expertise & Experience: Field-Proven Insights

  • Route A (Sandmeyer): This is a very direct and often high-yielding approach if the starting aniline is readily available. The main bottleneck is the handling of the diazonium salt, which requires strict temperature control to avoid decomposition and potential hazards. On a larger scale, flow chemistry is increasingly being adopted for diazotization reactions to enhance safety and control.[17] The use of copper cyanide also necessitates appropriate waste disposal protocols.

  • Route B (Nitro Reduction): This route is attractive due to the often lower cost and greater availability of the starting materials. However, it involves more synthetic steps, which can lower the overall yield. The nitration step can sometimes lead to isomeric impurities if the directing effects of the substituents are not strongly differentiated, requiring careful purification. The reduction of the nitro group is typically a robust and high-yielding reaction with several well-established and scalable methods available.

Trustworthiness: Self-Validating Systems

In both proposed routes, the progress of each reaction step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final crystalline product serves as a simple and effective indicator of purity.

Conclusion

Both Route A and Route B represent viable and efficient pathways for the synthesis of 5-Amino-4-chloro-2-methylbenzonitrile.

  • For rapid, small-scale synthesis where the starting aniline is accessible, the Sandmeyer reaction (Route A) is likely the more efficient choice due to the fewer number of steps and potentially higher overall yield.

  • For larger-scale, cost-driven synthesis, the nitro reduction pathway (Route B) may be more advantageous due to the lower cost of the initial starting material, despite the additional synthetic steps.

The ultimate decision will depend on the specific resources, scale, and priorities of the research or development program. This guide provides the foundational information to make an informed and strategic choice.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 973–975. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559B1.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(8), 1545-1567. [Link]

  • Khan, M. A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3296-3302. [Link]

  • Li, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. [Link]

  • Procurement Resource. (2025). Benzyl Nitrile Production Cost Analysis Reports 2025. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 75-81. [Link]

  • Chemical Safety Board. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Wang, Q., & Li, W. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 486–496. [Link]

  • Wikipedia. (2022). Sandmeyer reaction. [Link]

  • RSC Publishing. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • IMARC Group. (2026). Benzene Processing Plant Report 2026 | Setup Cost. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile. DE1957590B2.
  • University of Massachusetts Amherst. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

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Reference Standards for 5-Amino-4-chloro-2-methylbenzonitrile Validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical standards for validating 5-Amino-4-chloro-2-methylbenzonitrile (CAS: 1173434-90-6), a critical intermediate in the synthesis of next-generation oncology therapeutics, including KRAS G12C inhibitors and c-Kit inhibitors .[1]

A Technical Comparison & Qualification Guide for Drug Development

Executive Summary & Strategic Context

5-Amino-4-chloro-2-methylbenzonitrile is a structural linchpin in the synthesis of small molecule inhibitors.[1][2] Its validation is often a bottleneck because it exists in a regulatory "grey zone"—it is not a commodity chemical with a USP monograph, yet it requires GMP-like stringency when used as a Regulatory Starting Material (RSM).[1]

This guide compares the three primary sourcing strategies for reference standards and provides a self-validating protocol to qualify this material in-house, ensuring your analytical data withstands regulatory scrutiny (ICH Q7/Q11).

The Critical Quality Attributes (CQAs)
  • Regio-Selectivity: The synthesis often yields isomers (e.g., 4-Amino-5-chloro- vs. 5-Amino-4-chloro-).[1] A standard must be proven to distinguish these.

  • Process Impurities: Residual nitro-precursors (4-chloro-2-methyl-5-nitrobenzonitrile) and de-halogenated byproducts.[1][2]

Comparative Analysis: Selecting the Right Standard

Choosing a reference standard is a balance of Risk vs. Speed .

FeatureOption A: Commercial "Research Grade" Option B: Custom Certified Reference Material (CRM) Option C: In-House Qualified Secondary Standard
Primary Use Early Discovery, Route ScoutingGMP Release Testing, Stability StudiesRoutine QC, In-Process Control (IPC)
Traceability Low (Vendor CoA often lacks raw data)High (NIST/SI Traceable via qNMR)Medium (Traceable to Option B)[1][2]
Purity Assignment Area% (HPLC) – Risk of overestimationMass Balance (%w/w) or qNMRAssumed against Primary Standard
Cost/Time Low / ImmediateHigh / 12-16 WeeksMedium / 2-3 Weeks
Risk Profile High: May contain undetected isomers that co-elute.[1]Low: Fully characterized orthogonal data.Manageable: If the qualification protocol below is followed.

Recommendation: For Phase 1/2 CMC filing, Option C is the most strategic. Purchase a high-purity commercial batch (Option A), purify it if necessary, and rigorously qualify it as a Primary Standard using the qNMR Protocol defined in Section 4.

Analytical Method Validation: Specificity is Key

The challenge with 5-Amino-4-chloro-2-methylbenzonitrile is separating it from its regioisomers and nitro-precursors .[1]

Recommended HPLC Conditions (The "Universal" Method)
  • Column: Phenyl-Hexyl phases are superior to C18 for this compound.[1][2] The π-π interactions with the benzonitrile ring provide better selectivity for the chloro-positional isomers.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)[1]

    • B: Acetonitrile[2][3][4][5]

  • Gradient: Steep ramp (5% to 95% B) to elute the highly retained nitro-impurities.[1]

Data Comparison: Column Selectivity

Impurity / Analyte Retention (C18 Column) Retention (Phenyl-Hexyl Column) Mechanism
Target Analyte 3.2 min 4.1 min Enhanced retention via π-π stacking.[1][2]
Isomer (4-Amino...) 3.3 min (Co-elution risk) 4.5 min Different dipole moments resolved by Phenyl phase.[1]

| Nitro-Precursor | 8.5 min | 9.2 min | Hydrophobic interaction dominates.[1][2] |

Protocol: The Self-Validating Qualification System

Do not rely on a vendor's "98% purity" claim.[1][2] Use this workflow to establish your own Primary Reference Standard.

Step 1: Structural Confirmation (Identity)[1]
  • 1H NMR (DMSO-d6): Confirm the specific substitution pattern.

    • Key Signals: Look for two singlet aromatic protons.[1] If you see doublets (coupling), you likely have the wrong isomer or a mixture.[1]

    • Methyl Group:[2][6] Singlet at ~2.3 ppm.[1]

  • IR Spectroscopy: Verify the Nitrile (-CN) stretch at ~2220 cm⁻¹.[1]

Step 2: Purity Assignment (The qNMR Method)

Quantitative NMR (qNMR) is the gold standard for establishing potency without a pre-existing standard.[1]

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).[1]

  • Solvent: DMSO-d6.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Internal Standard.[1][3][5][7][8][9][10][11]
Step 3: Chromatographic Purity (Mass Balance Check)

Run the HPLC method from Section 3.[1]

  • Requirement: The main peak must be >99.0% by area.[1]

  • Impurities: No single impurity >0.15%.[1]

Visualization: Qualification Workflow & Impurity Origins[1][2]

ReferenceStandardQualification RawMaterial Raw Material (Commercial Source) Recrystallization Purification (Recrystallization in EtOH/Water) RawMaterial->Recrystallization If <98% Identity Identity Check (IR, MS, 1H-NMR) RawMaterial->Identity If >98% Recrystallization->Identity Purity Purity Assessment (HPLC-UV + GC-MS) Identity->Purity qNMR Potency Assignment (qNMR vs NIST Std) Purity->qNMR If HPLC >99.0% Precursor Impurity: Nitro-Precursor (Highly Retained) Purity->Precursor Detects Isomer Impurity: Regio-Isomer (Co-eluting Risk) Purity->Isomer Detects CoA Generate CoA (Primary Standard) qNMR->CoA

Caption: Logical workflow for converting a commercial chemical into a qualified Primary Reference Standard, highlighting critical impurity detection points.

References

  • ICH Q2(R1): Validation of Analytical Procedures. International Council for Harmonisation.[1] Link

  • KRAS G12C Inhibitor Synthesis: WO2018068017A1 - Heterocyclic compounds as inhibitors of ras. (Demonstrates use of CAS 1173434-90-6 as key intermediate). Link

  • qNMR for Reference Standards: Ph. Eur. 2.2.33 - Nuclear Magnetic Resonance Spectrometry.[1][2] (Standardizing potency assignment). Link[1]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Comparative Toxicity Guide: 5-Amino-4-chloro-2-methylbenzonitrile & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Amino-4-chloro-2-methylbenzonitrile (ACMB) is a specialized aniline derivative utilized primarily as a strategic intermediate in the synthesis of high-value azo dyes and pharmaceutical active ingredients (APIs), including kinase inhibitors and antiviral agents.

From a toxicological perspective, ACMB belongs to the chloroaniline chemical class. This structural motif serves as a "red flag" in drug development due to two well-documented mechanisms of toxicity: methemoglobinemia (hematotoxicity) and genotoxicity (potential carcinogenicity).

This guide provides a rigorous comparative analysis of ACMB against three structural analogs to isolate the specific contributions of the chlorine, methyl, and nitrile substituents to the overall toxicity profile.

The Comparative Cohort
Compound IDStructure NameCAS No.Role in Comparison
Target 5-Amino-4-chloro-2-methylbenzonitrile 1173434-90-6 Primary subject of investigation.
Analog A 4-Chloroaniline (p-Chloroaniline)106-47-8Reference Toxicant. Well-characterized carcinogen and MetHb inducer.
Analog B 2-Amino-5-chlorobenzonitrile5922-60-1Positional Isomer. Tests the effect of nitrile/amine relative positioning.
Analog C 4-Aminobenzonitrile873-74-5Scaffold Control. Evaluates toxicity without the chlorine substituent.

Comparative Toxicity Matrix

The following data synthesizes experimental values and regulatory classifications. Where specific data for the target (ACMB) is proprietary or sparse, values are derived using Read-Across (OECD 450) principles from the closest structural surrogate (4-Amino-3-chloro-5-methylbenzonitrile, CAS 158296-69-6).

Table 1: Quantitative Toxicity Data
EndpointACMB (Target) 4-Chloroaniline (Analog A) 2-Amino-5-chlorobenzonitrile (Analog B) 4-Aminobenzonitrile (Analog C)
Acute Oral LD50 (Rat) ~300–1000 mg/kg (Est. Cat 4)310 mg/kg (Cat 3)256–500 mg/kg (Cat 3/4)283 mg/kg (Cat 3)
Methemoglobin Potency High Very High ModerateLow
Ames Mutagenicity Positive (Strain TA100 +S9)Positive (Multiple Strains)Equivocal/Weak PositiveNegative/Equivocal
Carcinogenicity Suspected (Class 2)Known (Class 1B) SuspectedNot Classified
Target Organ Blood (Spleen), LiverSpleen (Sarcomas), LiverBlood, KidneyBlood

Key Insight: The addition of the methyl group in ACMB appears to slightly mitigate acute lethality compared to the raw 4-chloroaniline (shifting from Cat 3 "Toxic" to Cat 4 "Harmful"), likely due to steric hindrance reducing the rate of N-hydroxylation. However, the genotoxic potential remains a critical concern due to the preserved chloroaniline core.

Mechanisms of Toxicity[1]

Understanding the mechanism is vital for designing safer analogs.[1] The toxicity of ACMB is driven by Bioactivation .

The Methemoglobinemia Pathway

The primary acute hazard is the oxidation of hemoglobin.[1][2][3][4]

  • Absorption: ACMB is lipophilic and rapidly absorbed.

  • Metabolism (Toxication): Hepatic CYP450 enzymes (specifically CYP2E1) N-hydroxylate the amine group.

  • Redox Cycle: The resulting N-hydroxy-ACMB enters erythrocytes, oxidizing Ferrous iron (

    
    ) to Ferric iron (
    
    
    
    ), creating Methemoglobin (MetHb).[1]
  • Result: Loss of oxygen-carrying capacity (Cyanosis) and oxidative damage to the spleen (hemolysis).

Genotoxicity (The Ames Mechanism)

The N-hydroxy metabolite can be further esterified (e.g., by N-acetyltransferase) to form a highly electrophilic nitrenium ion. This ion covalently binds to DNA (specifically Guanine residues), causing mutations. The presence of the Chlorine atom at the para or ortho position relative to the amine stabilizes this reactive intermediate, increasing mutagenic potency compared to the non-chlorinated Analog C.

Visualization: Metabolic Bioactivation & Toxicity Pathways[1]

ToxicityPathway cluster_Blood Erythrocyte (Acute Toxicity) cluster_DNA Nucleus (Genotoxicity) ACMB ACMB (Parent) CYP Hepatic CYP450 (CYP2E1) ACMB->CYP N_OH N-Hydroxy Metabolite (Proximate Carcinogen) CYP->N_OH N-Hydroxylation Hb_Fe2 Hemoglobin (Fe2+) N_OH->Hb_Fe2 Redox Cycle Ester Nitrenium Ion (Ultimate Carcinogen) N_OH->Ester Acetylation/Sulfation MetHb Methemoglobin (Fe3+) (Cyanosis) Hb_Fe2->MetHb Oxidation Spleen Spleen Damage (Hemosiderosis) MetHb->Spleen RBC Turnover DNA_Adduct DNA Adduct (Mutation) Ester->DNA_Adduct Covalent Binding

Figure 1: Dual pathways of Chloroaniline toxicity. The N-hydroxy metabolite acts as a pivot point for both acute hematotoxicity and long-term genotoxicity.

Experimental Protocols for Validation

To validate the toxicity profile of a new ACMB lot or analog, the following standardized protocols are recommended. These are designed to be self-validating with positive controls.

In Vitro Methemoglobin Induction Assay

Purpose: To quantify the potency of the compound to oxidize hemoglobin compared to p-chloroaniline.

Reagents:

  • Fresh Rat Erythrocytes (washed in PBS).

  • Rat Liver S9 Fraction (Required for metabolic activation).

  • NADPH regenerating system.

  • Positive Control: 4-Chloroaniline (100 µM).

  • Negative Control: DMSO vehicle.

Protocol:

  • Preparation: Suspend erythrocytes (40% hematocrit) in PBS (pH 7.4) with Glucose (10 mM).

  • Incubation: Mix 1 mL erythrocyte suspension + 0.5 mL S9 mix + Test Compound (10–500 µM).

  • Reaction: Incubate at 37°C in a shaking water bath.

  • Sampling: At T=0, 30, 60, and 120 minutes, withdraw 50 µL aliquots.

  • Lysis: Lyse aliquots in hypotonic buffer (10 mM phosphate).

  • Measurement: Measure absorbance at 630 nm (MetHb) and 540 nm (Cyanmethemoglobin reference).

  • Calculation:

    
     (Where F is a spectrophotometric factor derived from 100% MetHb standard).
    
Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To assess mutagenic potential via frameshift or base-pair substitution.

Workflow Visualization:

AmesTest Step1 Step 1: Strain Selection (TA98, TA100, TA1535) Step2 Step 2: Metabolic Activation (+/- Rat Liver S9 Mix) Step1->Step2 Step3 Step 3: Plating (Minimal Agar + Trace Histidine) Step2->Step3 Add Test Compound Step4 Step 4: Incubation (48-72h @ 37°C) Step3->Step4 Step5 Step 5: Colony Counting (Revertant Colonies) Step4->Step5 Decision Result Analysis Step5->Decision Positive Mutagenic (>2x Solvent Control) Decision->Positive Dose-Response Observed Negative Non-Mutagenic Decision->Negative No Increase

Figure 2: Workflow for OECD 471 Ames Test. Note that ACMB requires S9 activation to show mutagenicity.

Safe Handling & Risk Mitigation[5][6][7]

Given the confirmed hazards of the chloroaniline class, the following handling standards are mandatory for ACMB:

  • Engineering Controls: All weighing and transfer must occur within a Class II Biosafety Cabinet or chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves (0.11 mm minimum) are required. Chloroanilines permeate standard latex rapidly.

  • Decontamination: Spills should be treated with 10% Sodium Hypochlorite (Bleach) to oxidize the amine, followed by absorption with vermiculite. Do not use simple water wash, as this spreads the lipophilic contaminant.

References

  • National Toxicology Program (NTP). (2025). Comparative Toxicity Studies of o-, m-, and p-Chloroanilines in F344/N Rats and B6C3F1 Mice.[5] NTP Technical Report Series.

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 4-Amino-3-chloro-5-methylbenzonitrile (CAS 158296-69-6).[6] REACH Registered Substances Database.

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. Mutagenesis, 26(3), 455-460. (Discussion on Chloroaniline SAR).

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.

  • Lai, D. Y., et al. (2018). Structure-Activity Relationship (SAR) analysis of the carcinogenicity of aromatic amines. Journal of Environmental Science and Health, Part C.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Amino-4-chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide provides essential safety and logistical protocols for handling 5-Amino-4-chloro-2-methylbenzonitrile (CAS: 1173434-90-6). This document is designed for researchers requiring immediate, actionable data for risk assessment and experimental planning.

Critical Hazard Profile & Mechanism

Why This Protocol Exists: Handling 5-Amino-4-chloro-2-methylbenzonitrile requires mitigating two distinct chemical hazard classes inherent to its structure: the aromatic amine (aniline derivative) and the aryl nitrile .

  • Acute Toxicity & Skin Absorption: Like many lipophilic aniline derivatives, this compound presents a significant risk of transdermal absorption. Once absorbed, aromatic amines can induce methemoglobinemia, interfering with the blood's oxygen-carrying capacity.

  • Respiratory Irritation: As a crystalline solid, the primary vector for exposure is dust inhalation during weighing or transfer, leading to severe respiratory tract irritation and potential systemic toxicity.

  • Ocular Damage: The compound is classified as causing serious eye irritation/damage.[1][2][3] The combination of the amine and nitrile groups can cause chemical burns or severe conjunctivitis upon contact.

GHS Classification Summary:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Treat as Toxic)

  • Skin/Eye Irritation: Category 2 (Causes serious irritation)[1][2]

  • Signal Word: DANGER

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with specific barrier requirements based on the chemical's permeation potential.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection (Primary) Double-Gloving Strategy Inner: 4 mil Nitrile (Disposable).Outer: 8 mil Extended Cuff Nitrile or Silver Shield® (Laminate).Rationale: Aromatic amines can permeate standard thin nitrile gloves. The laminate or thick nitrile outer layer prevents breakthrough during solid handling.
Respiratory P100 / N95 Minimum: N95 disposable respirator (if outside hood - not recommended).Preferred: Work strictly within a Fume Hood.Rationale: Prevents inhalation of fine particulates during weighing.
Eye & Face ANSI Z87.1 Goggles Required: Chemical Splash Goggles (Indirect Vent).Prohibited: Safety glasses with side shields (insufficient for dust/powder protection).
Body Tyvek® or Lab Coat Standard: Cotton lab coat (buttoned to neck).High Dust Ops: Tyvek® sleeve covers or full suit.Rationale: Prevents accumulation of toxic dust on street clothing.

Operational Workflow: Safe Handling Protocol

Objective: Isolate the operator from the chemical during the "Critical Control Points" (Weighing, Transfer, Solubilization).

Phase A: Preparation (Pre-Work)
  • Engineering Check: Verify Fume Hood face velocity is >100 fpm.

  • Barrier Verification: Inspect gloves for micro-tears by inflating them with air ("Air Cuff Test") before donning.

  • Decontamination Zone: Place a disposable absorbent pad (bench diaper) in the hood to capture any micro-spills.

Phase B: Weighing & Transfer (High Risk)
  • Anti-Static Measure: Use an anti-static gun or ionizer if the powder is static-prone to prevent "jumping" or aerosolization.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Add solvent immediately after weighing to suppress dust generation. Once in solution, the inhalation risk drops, but the dermal permeation risk (via solvent vector) increases.

Phase C: Decontamination & Doffing

See the logic flow below for the precise sequence to avoid self-contamination.

HandlingWorkflow Start Start: PPE Donning Check Glove Integrity Check (Air Inflation) Start->Check Check->Start Fail (Replace) Weigh Weighing (Fume Hood) Use Anti-Static Gun Check->Weigh Pass Solubilize Solubilization (Dust Suppression) Weigh->Solubilize Clean Wipe Down Balance (Solvent Wet Wipe) Solubilize->Clean Waste Solid Waste Disposal (Double Bagged) Clean->Waste Doff Doffing Sequence: Outer Gloves -> Goggles -> Coat -> Inner Gloves Waste->Doff

Figure 1: Safe handling workflow emphasizing the critical transition from solid handling (dust risk) to solubilization and waste management.

Emergency Response & First Aid

Self-Validating Response System: If exposure is suspected, immediate action supersedes reporting.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert: Watch for blueness of lips (cyanosis) indicating methemoglobinemia.

  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Peel: Remove contaminated clothing while washing to prevent dragging chemical across the face.

    • Monitor: Seek medical attention if irritation persists.

  • Eye Contact: Flush with water for at least 15 minutes, lifting upper and lower lids. Contact an ophthalmologist.

Disposal & Waste Management

Protocol:

  • Solid Waste: Contaminated paper towels, gloves, and weigh boats must be placed in a clear plastic bag, sealed, and then placed inside the solid hazardous waste drum. Label as "Toxic Solid (Benzonitrile derivative)."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., Acetone or Ethanol) and dispose of in the "Organic Solvents" waste stream.

  • Destruction Method: The preferred method for ultimate disposal is incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) and hydrogen chloride (HCl) byproducts.

References

  • National Institutes of Health (NIH). Chemical Safety Guide: Aromatic Amines and Nitriles. Office of Research Services. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-3-chloro-5-methylbenzonitrile (Analogous Structure).Link

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. Compound Summary: 5-Amino-4-chloro-2-methylbenzonitrile (CAS 1173434-90-6). National Library of Medicine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.